1-(1H-1,2,3-Benzotriazol-1-yl)acetone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(benzotriazol-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7(13)6-12-9-5-3-2-4-8(9)10-11-12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVFTILUWQOBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339274 | |
| Record name | 1-(1H-1,2,3-Benzotriazol-1-yl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16219-51-5 | |
| Record name | 1-(1H-1,2,3-Benzotriazol-1-yl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(1H-1,2,3-benzotriazol-1-yl)acetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(1H-1,2,3-benzotriazol-1-yl)acetone, a versatile heterocyclic compound with applications in various fields of chemical research. This document details a feasible synthetic protocol, physical and spectral characterization data, and the logical workflow for its preparation.
Introduction
This compound, also known as N-acetonylbenzotriazole, belongs to the family of N-substituted benzotriazoles. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. The benzotriazole moiety can act as a leaving group or a structural component in pharmacologically active molecules. The acetonyl side chain introduces a reactive carbonyl group, making it a valuable intermediate for further chemical modifications.
Synthesis of this compound
The most plausible and widely applicable method for the synthesis of this compound is the N-alkylation of 1H-1,2,3-benzotriazole with chloroacetone. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated benzotriazole anion attacks the electrophilic carbon of chloroacetone.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the N-alkylation of benzotriazoles.
Materials:
-
1H-1,2,3-Benzotriazole
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Equipment for filtration and recrystallization
Procedure:
-
To a solution of 1H-1,2,3-benzotriazole (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 - 2.0 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the benzotriazolide anion.
-
Add chloroacetone (1.1 - 1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Characterization Data
Physical Properties
The following table summarizes the known physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃O | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| Appearance | White to light tan solid | |
| Melting Point | 128-130 °C | [1] |
| Boiling Point | 341.4 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.27 g/cm³ (Predicted) | [2] |
Spectral Data
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzotriazole ring and the protons of the acetonyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 - 7.4 | Multiplet | 4H | Aromatic protons (C₄-H, C₅-H, C₆-H, C₇-H) |
| ~ 5.4 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~ 2.3 | Singlet | 3H | Methyl protons (-CH₃) |
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will exhibit signals for the carbons of the benzotriazole ring and the acetonyl side chain.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200 | Carbonyl carbon (C=O) |
| ~ 145, 133 | Carbons of the triazole ring fused to the benzene ring |
| ~ 128, 124, 120, 111 | Aromatic carbons |
| ~ 55 | Methylene carbon (-CH₂-) |
| ~ 27 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 - 3000 | Aromatic C-H stretching |
| ~ 2950 - 2850 | Aliphatic C-H stretching |
| ~ 1720 | C=O stretching (ketone) |
| ~ 1600, 1480 | C=C stretching (aromatic) |
| ~ 1250 | C-N stretching |
Mass Spectrometry (Predicted):
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 175 | [M]⁺ (Molecular ion) |
| 119 | [M - C₃H₄O]⁺ (Loss of acetone radical) |
| 91 | [C₆H₅N]⁺ |
| 43 | [CH₃CO]⁺ (Acylium ion) |
Experimental and Logical Workflow
The following diagram illustrates the workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide outlines a robust and accessible pathway for the synthesis and characterization of this compound. The provided experimental protocol, based on well-established N-alkylation chemistry, offers a reliable method for its preparation. While experimental spectral data is not yet published, the predicted characterization parameters provide a strong foundation for the identification and verification of the synthesized compound. This molecule serves as a valuable building block for the development of novel compounds in the fields of medicinal chemistry and materials science.
References
"physical and chemical properties of 1-(1H-1,2,3-benzotriazol-1-yl)acetone"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(1H-1,2,3-benzotriazol-1-yl)acetone, also known as 1-(1H-Benzotriazol-1-yl)propan-2-one. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, spectral characteristics, and key physicochemical parameters.
Core Physical and Chemical Properties
This compound is a versatile organic compound with applications as a UV stabilizer, corrosion inhibitor, and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its benzotriazole moiety imparts unique reactivity and stability, making it a valuable building block in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 64882-50-4 | [1] |
| Molecular Formula | C₉H₉N₃O | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| Melting Point | 128-130 °C | [1] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF, Acetone), sparingly soluble in non-polar solvents, and slightly soluble in hot water. | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds via the N-alkylation of 1H-benzotriazole with chloroacetone. This reaction is a standard method for the preparation of N-substituted benzotriazole derivatives.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the N-alkylation of benzotriazoles.[3][4]
Materials:
-
1H-Benzotriazole
-
Chloroacetone
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Acetone or another suitable polar aprotic solvent (e.g., DMF, acetonitrile)
-
Distilled water
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-benzotriazole (1.0 equivalent) in acetone.
-
Add potassium carbonate (1.5 to 2.0 equivalents) to the solution.
-
To this stirred suspension, add chloroacetone (1.1 to 1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Diagram 1: Synthesis Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (acetone) | ~2.3 | ~29 |
| CH₂ (methylene bridge) | ~5.5 | ~50 |
| Aromatic CH (Benzotriazole) | 7.3 - 8.1 | 110 - 135 |
| Aromatic C (quaternary, Benzotriazole) | - | 133, 146 |
| C=O (carbonyl) | - | ~205 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (Ketone) stretch | 1715 - 1730 |
| C=C (Aromatic) stretch | 1450 - 1600 |
| C-N stretch | 1200 - 1350 |
| C-H (Aromatic) bend | 740 - 780 |
| C-H (Aliphatic) stretch | 2850 - 3000 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Fragment | Predicted m/z | Possible Identity |
| Molecular Ion [M]⁺ | 175 | C₉H₉N₃O⁺ |
| Base Peak | 43 | [CH₃CO]⁺ |
| Other Fragments | 119 | [C₆H₅N₃]⁺ (Benzotriazole radical cation) |
| 91 | [C₆H₅N]⁺ | |
| 77 | [C₆H₅]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Analysis: Analyze the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
Diagram 2: Mass Spectrometry Fragmentation Pathway
Caption: Proposed EI-MS fragmentation of this compound.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of this compound, including its synthesis and spectroscopic characterization. The provided data and protocols are intended to be a valuable resource for scientists and researchers working with this compound in various fields of chemistry and drug development. Further experimental verification of the predicted spectroscopic data is recommended for definitive structural confirmation.
References
- 1. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Benzotriazole(95-14-7) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(1H-1,2,3-benzotriazol-1-yl)acetone (CAS Number: 64882-50-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1H-1,2,3-benzotriazol-1-yl)acetone, with CAS number 64882-50-4, is a versatile heterocyclic compound built upon the benzotriazole scaffold. This technical guide provides a comprehensive overview of its chemical properties, potential synthesis, and areas of application. While specific experimental data on the biological activities of this particular compound are limited in publicly available literature, this document compiles information on the known applications and biological significance of closely related benzotriazole derivatives, offering a foundation for future research and development. This guide is intended to serve as a valuable resource for professionals in organic synthesis, materials science, and drug discovery.
Chemical and Physical Properties
This compound, also known as 1-(benzotriazol-1-yl)propan-2-one, is a stable and soluble organic compound.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 64882-50-4 | [2] |
| Molecular Formula | C₉H₉N₃O | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| Melting Point | 128-130 °C | [2] |
| Purity | ≥ 99% | [2] |
| Boiling Point | 341.4ºC at 760 mmHg | [3] |
| Density | 1.27g/cm³ | [3] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and commonly employed synthetic route involves the N-alkylation of 1H-benzotriazole with chloroacetone. This reaction is a standard method for the preparation of N-substituted benzotriazole derivatives.[4][5]
General Experimental Protocol: N-alkylation of 1H-Benzotriazole
This protocol is a generalized procedure based on known methods for N-alkylation of benzotriazoles and should be optimized for the specific synthesis of this compound.
Materials:
-
1H-Benzotriazole
-
Chloroacetone
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate solvent (e.g., acetone, dimethylformamide (DMF))
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve 1H-benzotriazole in the chosen solvent.
-
Add the base to the solution and stir for a designated period to facilitate the deprotonation of the benzotriazole.
-
Slowly add chloroacetone to the reaction mixture.
-
Heat the mixture to an appropriate temperature and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the mixture. If not, proceed with aqueous workup.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Caption: General workflow for the synthesis of this compound.
Spectral Characterization
Expected ¹H NMR (in CDCl₃):
-
Aromatic protons of the benzotriazole ring: Multiplets in the range of δ 7.0-8.5 ppm.
-
Methylene protons (-CH₂-): A singlet around δ 5.0-5.5 ppm.
-
Methyl protons (-CH₃): A singlet around δ 2.0-2.5 ppm.
Expected ¹³C NMR (in CDCl₃):
-
Aromatic carbons of the benzotriazole ring: Peaks in the range of δ 110-145 ppm.
-
Carbonyl carbon (C=O): A peak around δ 200-210 ppm.
-
Methylene carbon (-CH₂-): A peak around δ 50-60 ppm.
-
Methyl carbon (-CH₃): A peak around δ 25-35 ppm.
Researchers synthesizing this compound should perform detailed spectral analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Potential Applications and Biological Significance
While direct biological studies on this compound are scarce, the benzotriazole scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities.[5][7] This suggests that the title compound could be a valuable intermediate or a candidate for biological screening.
Industrial Applications
This compound is recognized for its utility as a UV stabilizer in plastics and coatings, where it helps to prevent degradation from UV radiation.[2] It also serves as a corrosion inhibitor , particularly for copper and its alloys, finding use in industries such as automotive and aerospace.[2] Furthermore, its reactive nature makes it a useful intermediate in organic synthesis for the preparation of pharmaceuticals and agrochemicals.[2]
Potential Biological Activities
Based on the known biological profiles of other benzotriazole derivatives, this compound could be investigated for the following activities:
-
Antimicrobial and Antifungal Activity: Numerous N-substituted benzotriazole derivatives have demonstrated significant antibacterial and antifungal properties.[7][8][9] The mechanism of action for some of these compounds is believed to involve the inhibition of essential microbial enzymes.
-
Anticancer Activity: The benzotriazole nucleus is present in several compounds with antiproliferative effects.[10][11] The potential mechanisms include the inhibition of protein kinases and other enzymes crucial for cancer cell growth and survival.
-
Antiviral Activity: Certain benzotriazole analogues have shown promise as antiviral agents, including against hepatitis C virus (HCV).[12]
The presence of the acetone moiety introduces a reactive carbonyl group, which could potentially interact with biological targets or serve as a handle for further chemical modification to develop more potent and selective drug candidates.
Caption: Potential biological activities and mechanisms of action for this compound.
Future Directions
The lack of specific biological data for this compound presents a clear opportunity for further research. Key areas for future investigation include:
-
Development and optimization of a robust synthetic protocol.
-
Full spectral characterization (¹H NMR, ¹³C NMR, IR, MS) to establish a reference for future studies.
-
Systematic screening for antimicrobial, antifungal, and anticancer activities against a panel of relevant cell lines and pathogens.
-
If activity is observed, further studies to elucidate the mechanism of action, including target identification and pathway analysis.
-
Structure-activity relationship (SAR) studies by synthesizing and evaluating a library of analogous compounds.
Conclusion
This compound is a compound with established industrial applications and significant, yet largely unexplored, potential in the field of medicinal chemistry. Its structural relationship to a class of molecules with diverse and potent biological activities makes it a compelling target for further investigation. This technical guide provides a consolidated source of available information and a framework for future research aimed at unlocking the full potential of this versatile benzotriazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAS#:64882-50-4 | Chemsrc [chemsrc.com]
- 4. ijariie.com [ijariie.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. 1H-Benzotriazole(95-14-7) 13C NMR spectrum [chemicalbook.com]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial and anticancer activities of acetone extracts from in vitro cultured lichen-forming fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 1-(1H-1,2,3-Benzotriazol-1-yl)acetone
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The anticipated spectroscopic data for 1-(1H-1,2,3-benzotriazol-1-yl)acetone is summarized in the tables below for clarity and ease of comparison.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | Doublet | 1H | Aromatic CH |
| ~7.4 - 7.6 | Multiplet | 3H | Aromatic CH |
| ~5.4 | Singlet | 2H | -CH₂- |
| ~2.3 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~205 | C=O |
| ~145 | Aromatic C |
| ~133 | Aromatic C |
| ~128 | Aromatic CH |
| ~124 | Aromatic CH |
| ~120 | Aromatic CH |
| ~111 | Aromatic CH |
| ~55 | -CH₂- |
| ~27 | -CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~1725 | Strong | C=O stretch (ketone) |
| ~1600, 1480 | Medium | C=C stretch (aromatic) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~1220 | Medium | C-N stretch |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 175 | [M]⁺ (Molecular Ion) |
| 119 | [M - C₃H₄O]⁺ |
| 91 | [C₆H₅N]⁺ |
| 77 | [C₆H₅]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through the N-alkylation of 1H-1,2,3-benzotriazole with chloroacetone. A generalized experimental protocol is provided below.
Synthesis of this compound
-
Materials:
-
1H-1,2,3-Benzotriazole
-
Chloroacetone
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
To a stirred solution of 1H-1,2,3-benzotriazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add chloroacetone (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR). Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can be used as the solvent, with tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry (MS): The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer.
Mandatory Visualization
An In-depth Technical Guide to the Solubility of 1-(1H-1,2,3-benzotriazol-1-yl)acetone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(1H-1,2,3-benzotriazol-1-yl)acetone in various organic solvents. While quantitative solubility data is not extensively available in public literature, this document consolidates information from synthesis and purification procedures to infer qualitative solubility and provides detailed experimental protocols.
Introduction
This compound, a derivative of benzotriazole, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application. This guide aims to provide a detailed understanding of its solubility profile based on available scientific literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 64882-50-4 | |
| Molecular Formula | C₉H₉N₃O | |
| Molecular Weight | 175.19 g/mol | |
| Melting Point | 128-130 °C | [1] |
| Appearance | White to light tan crystalline powder | |
| Purity | ≥ 99% | [1] |
Qualitative Solubility of this compound
Based on documented synthesis and purification methods, the qualitative solubility of this compound in various organic solvents has been inferred and is summarized in Table 2.
| Solvent | Solubility | Inference from |
| Acetone | Soluble (especially when heated) | Recrystallization procedures |
| Ethyl Acetate / n-Hexane | Soluble | Column chromatography |
| Ethanol | Likely Soluble | General solubility of benzotriazole derivatives |
| Methanol | Likely Soluble | General solubility of benzotriazole derivatives |
| Dichloromethane | Likely Soluble | General solubility of benzotriazole derivatives |
| Chloroform | Likely Soluble | Solubility of parent 1H-benzotriazole |
| Toluene | Likely Soluble | Solubility of parent 1H-benzotriazole |
| Benzene | Likely Soluble | Solubility of parent 1H-benzotriazole |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Solubility of parent 1H-benzotriazole |
Note: "Likely Soluble" indicates that while not explicitly stated for this compound, the parent compound or similar derivatives show solubility in these solvents. Experimental verification is recommended.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors, primarily the chemical nature of the solvent and the temperature. The interplay of these factors determines the extent to which the compound will dissolve.
Caption: Key factors affecting the solubility of the target compound.
Experimental Protocols
The following sections detail experimental procedures mentioned in the literature that provide insights into the solubility of this compound.
A common synthetic route involves the reaction of 1H-benzotriazole with chloroacetone.
Materials:
-
1H-Benzotriazole
-
Chloroacetone
-
Sodium hydroxide
-
Ethanol (as a reaction solvent)
-
Water
Procedure:
-
Dissolve 1H-benzotriazole in ethanol in a reaction vessel.
-
Add a solution of sodium hydroxide in water to the vessel and stir.
-
Slowly add chloroacetone to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
The use of ethanol as a reaction solvent indicates that both the reactants and, to some extent, the product are soluble in it.
This procedure implies that this compound has good solubility in hot acetone and poor solubility in cold acetone.
Materials:
-
Crude this compound
-
Acetone
Procedure:
-
Dissolve the crude product in a minimal amount of hot acetone.
-
If the solution is colored, activated charcoal can be added and the mixture heated briefly.
-
Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the crystals under vacuum.
Caption: Experimental workflow for purification by recrystallization.
The use of an ethyl acetate/n-hexane solvent system for column chromatography indicates that the compound is soluble in this mixture and has a suitable polarity to be separated from impurities on a silica gel stationary phase.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimum amount of the eluent (e.g., a mixture of ethyl acetate and n-hexane).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the ethyl acetate/n-hexane mixture, starting with a lower polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is scarce in the public domain, a qualitative understanding of its solubility can be effectively derived from documented synthetic and purification procedures. The compound exhibits solubility in polar aprotic solvents like acetone and in solvent mixtures such as ethyl acetate/n-hexane. For researchers and professionals in drug development, this guide provides a foundational understanding for handling this compound in a laboratory setting. It is recommended that quantitative solubility studies be conducted for specific applications to determine precise solubility limits under various conditions.
References
The Role of 1-(1H-1,2,3-Benzotriazol-1-yl)acetone in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-1,2,3-Benzotriazol-1-yl)acetone, also known as N-acetonylbenzotriazole, is a versatile and stable reagent that serves as a valuable intermediate in a variety of organic transformations. Its utility stems from the unique properties of the benzotriazole moiety, which can act as an excellent leaving group and an activating group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth analysis of the mechanism of action of this compound in key organic reactions, with a focus on its application in the synthesis of heterocyclic compounds. This document will detail the underlying reaction mechanisms, provide experimental protocols, and present quantitative data to support its utility in synthetic chemistry.
Core Mechanism of Action: The Dual Role of the Benzotriazole and Acetone Moieties
The reactivity of this compound is primarily centered around the methylene group positioned between the benzotriazole ring and the carbonyl group. This methylene group is activated by both the electron-withdrawing nature of the adjacent carbonyl group and the ability of the benzotriazole ring to stabilize an adjacent negative charge.
The core mechanism of action can be broken down into two key steps:
-
Deprotonation and Enolate Formation: In the presence of a base, the acidic proton of the methylene group is abstracted to form a resonance-stabilized enolate. This enolate is a potent nucleophile, ready to react with a variety of electrophiles.
-
Nucleophilic Attack and Subsequent Transformation: The enolate attacks an electrophilic species, forming a new carbon-carbon or carbon-heteroatom bond. The benzotriazole group can then either be retained in the final product or, more commonly, be eliminated in a subsequent step to facilitate cyclization or the formation of a double bond. The benzotriazole anion is an excellent leaving group, driving these transformations to completion.
This dual functionality makes this compound a powerful tool for the construction of complex molecular architectures, particularly heterocyclic ring systems.
Application in Heterocyclic Synthesis: The Synthesis of Pyrazoles
A prominent application of the reactivity of N-acylbenzotriazoles, a class of compounds to which this compound is structurally related, is in the synthesis of pyrazoles. While direct use of the title compound is less documented, the reaction of structurally analogous α-benzotriazolylenones with hydrazines provides a clear illustration of its potential mechanism of action.[1]
The reaction proceeds via a condensation-cyclization-elimination sequence. The hydrazine first attacks the carbonyl group of the α-benzotriazolylenone to form a hydrazone intermediate. Subsequent intramolecular cyclization and elimination of the stable benzotriazole anion leads to the formation of the aromatic pyrazole ring.[1]
Signaling Pathway Diagram: Synthesis of Pyrazoles
Caption: Proposed pathway for pyrazole synthesis.
Quantitative Data
The synthesis of 1-methyl(aryl)-3-phenyl-5-alkyl(aryl)pyrazoles from α-benzotriazolylenones and methyl/phenylhydrazines has been reported with yields ranging from 50-94%.[1]
| Entry | R1 | R2 | Hydrazine | Product Yield (%) |
| 1 | Ph | Me | MeNHNH2 | 85 |
| 2 | Ph | Et | MeNHNH2 | 88 |
| 3 | Ph | Ph | MeNHNH2 | 94 |
| 4 | 4-MeC6H4 | Me | MeNHNH2 | 82 |
| 5 | Ph | Me | PhNHNH2 | 75 |
Table 1: Reported yields for the synthesis of substituted pyrazoles from α-benzotriazolylenones and hydrazines.[1]
Experimental Protocol: General Procedure for the Synthesis of Pyrazoles from α-Benzotriazolylenones
The following is a general experimental protocol adapted from the literature for the synthesis of pyrazoles, which can be conceptually applied to reactions involving this compound.
Materials:
-
α-Benzotriazolylenone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
Ethanol (solvent)
-
Base (e.g., sodium ethoxide or triethylamine)
Procedure:
-
A solution of the α-benzotriazolylenone in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The substituted hydrazine is added to the solution, and the mixture is stirred at room temperature for 30 minutes.
-
A catalytic amount of base is added, and the reaction mixture is heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyrazole.
Experimental Workflow Diagram
Caption: Workflow for pyrazole synthesis.
Conclusion
This compound and its structural analogs are potent synthetic intermediates, primarily due to the activating nature of the benzotriazole moiety and the acidity of the adjacent methylene protons. The ability to form a stable enolate that can react with various electrophiles, followed by the facile elimination of the benzotriazole group, makes this class of compounds particularly useful for the construction of heterocyclic systems like pyrazoles. The high yields and regioselectivity observed in these reactions underscore the efficiency of the benzotriazole-mediated synthetic methodology. Further exploration of the reactivity of this compound with a broader range of electrophiles and nucleophiles is warranted and holds the potential for the development of novel synthetic routes to other important molecular scaffolds.
References
Thermal Stability and Decomposition of 1-(1H-1,2,3-Benzotriazol-1-yl)acetone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 1-(1H-1,2,3-benzotriazol-1-yl)acetone. While direct, in-depth experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information on closely related benzotriazole derivatives to project its thermal behavior. This guide is intended to inform researchers and professionals in drug development and materials science about the potential thermal characteristics and safe handling of this compound.
Introduction to this compound
This compound is a derivative of benzotriazole, a class of heterocyclic compounds known for their wide range of applications, including as corrosion inhibitors, UV stabilizers, and as synthetic intermediates in pharmaceuticals. The thermal stability of such compounds is a critical parameter, influencing their storage, handling, and application, particularly in processes involving elevated temperatures.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. The melting point is a key indicator for thermal analysis, representing the onset of the liquid phase.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| CAS Number | 64882-50-4 |
| Melting Point | 128-130 °C |
| Appearance | White to light tan crystals or powder |
Projected Thermal Stability and Decomposition
Based on the analysis of related benzotriazole derivatives, the thermal behavior of this compound can be projected. Benzotriazole and its derivatives are generally recognized for their notable thermal stability.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating thermal stability. For analogous N-substituted benzotriazoles, thermal decomposition is typically observed at temperatures significantly above their melting points. It is anticipated that this compound will exhibit a sharp endothermic peak in its DSC thermogram corresponding to its melting point of 128-130 °C. The decomposition is expected to be an exothermic process occurring at higher temperatures, likely in the range of 250-350 °C.
Table 2: Projected Thermal Decomposition Data for this compound
| Parameter | Projected Value Range | Description |
| Melting Point (Tₘ) | 128-130 °C | Endothermic event observed in DSC. |
| Onset Decomposition (Tₒ) | 250-280 °C | The temperature at which significant mass loss begins in TGA. |
| Peak Decomposition (Tₗ) | 280-320 °C | The temperature of the maximum rate of mass loss, corresponding to the peak of the exothermic event in DSC. |
| Mass Loss | > 50% | Expected mass loss associated with the primary decomposition stage. |
Proposed Decomposition Pathway
The thermal decomposition of N-substituted benzotriazoles often proceeds through the elimination of a molecule of nitrogen (N₂), which is a thermodynamically stable leaving group. Flash vacuum pyrolysis studies of related compounds suggest that the initial step in the decomposition of this compound would be the cleavage of the N-N bond in the triazole ring, followed by the expulsion of N₂ gas. This would generate a reactive biradical intermediate that could undergo subsequent rearrangement and fragmentation.
Figure 1. Proposed decomposition pathway.
Experimental Protocols
To definitively determine the thermal stability and decomposition of this compound, the following experimental protocols are recommended.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.
-
Atmosphere: Nitrogen (inert) or air (oxidative), with a flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample from ambient temperature to 500 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature and the percentage of mass loss at different stages.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample from ambient temperature to 400 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (endothermic peak) and any exothermic decomposition events.
Figure 2. Thermal analysis workflow.
Conclusion
An In-depth Technical Guide to Tautomerism in Benzotriazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tautomerism exhibited by benzotriazole derivatives, a critical consideration in medicinal chemistry and materials science. Understanding the tautomeric equilibrium of these compounds is paramount for predicting their biological activity, chemical reactivity, and physical properties.
Introduction to Benzotriazole Tautomerism
Benzotriazole is a bicyclic heterocyclic compound that can exist in different tautomeric forms due to the migration of a proton among the three nitrogen atoms of the triazole ring.[1] For the parent benzotriazole, two primary tautomers are observed: the asymmetric 1H-benzotriazole and the symmetric 2H-benzotriazole. The 1H- and 3H-tautomers are chemically equivalent unless the benzene ring is asymmetrically substituted.[2] The equilibrium between these forms is a dynamic process influenced by various factors, including the electronic nature of substituents, solvent polarity, temperature, and physical state.[3][4]
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed and is highly sensitive to the molecular environment and structural modifications.
-
Substituent Effects: The electronic properties of substituents on the benzene ring play a crucial role. Electron-withdrawing groups (EWGs), such as nitro groups, can significantly alter the electron density distribution in the heterocyclic ring, thereby influencing the relative stability of the tautomers.[12][13] Conversely, electron-donating groups (EDGs), like methyl or amino groups, also impact the equilibrium.[14] For instance, in studies of dinitrobenzotriazoles, the 1H-tautomer was found to be the most energetically favorable form.[4]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over another.[15] In anhydrous DMSO, the asymmetric 1H/3H form is predominant for benzotriazole and its symmetrically substituted derivatives.[2][14] The tautomeric equilibrium can be shifted by specific solvent-solute interactions, such as hydrogen bonding.
-
Physical State: As mentioned, the 1H-tautomer is overwhelmingly favored in the solid state.[6] In the gas phase, where intermolecular interactions are minimized, the intrinsic stability of the tautomers is observed, and the 2H form often becomes more significant.[3][8]
Experimental Protocols for Tautomer Characterization
A multi-technique approach is essential for the unambiguous characterization of benzotriazole tautomers.
NMR is a powerful tool for studying tautomerism in solution.[16] Differences in the chemical environments of the carbon and nitrogen atoms in the symmetric (2H) and asymmetric (1H) tautomers lead to distinct NMR signals.
Protocol for ¹³C NMR Analysis:
-
Sample Preparation: Dissolve the benzotriazole derivative in an anhydrous deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of 10-20 mg/mL. The choice of solvent is critical as it can influence the tautomeric ratio.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum at a controlled temperature (e.g., 298 K).
-
Spectral Analysis: In the case of rapid equilibrium (fast exchange on the NMR timescale), averaged signals will be observed. For symmetrically substituted benzotriazoles, the 1H/3H tautomerism leads to four signals for the benzene carbons, whereas the 2H tautomer would show only two signals due to its C₂ᵥ symmetry. The presence of the asymmetric 1H tautomer is confirmed by the observation of distinct signals for C4/C7 and C5/C6.[14]
-
Dynamic NMR (DNMR): To study the kinetics of proton exchange, acquire spectra over a range of temperatures (e.g., +30°C to -90°C).[7] At lower temperatures, the exchange rate may slow sufficiently to observe separate signals for the coalesced peaks, allowing for the determination of the activation barrier for prototropy.[7]
Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the direct observation of the proton's location on a specific nitrogen atom.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the benzotriazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data. The position of the hydrogen atom on the triazole ring can be located from the electron density map, confirming the tautomeric form present in the crystal lattice.
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data.[5][6]
Protocol for DFT Calculations:
-
Structure Optimization: Build the initial 3D structures for all possible tautomers (e.g., 1H and 2H). Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311++G(d,p)).[6][7]
-
Energy Calculation: Calculate the single-point electronic energies of the optimized structures. It is crucial to include zero-point vibrational energy (ZPVE) corrections, as this can be decisive in predicting the most stable tautomer when energy differences are small.[5][6]
-
Solvent Modeling: To simulate solution-phase behavior, employ a continuum solvation model like the Polarizable Continuum Model (PCM).
-
NMR/UV-Vis Prediction: Calculate theoretical NMR chemical shifts (using methods like GIAO) and UV-Vis spectra (using TD-DFT) for each tautomer.[7] Comparing these predicted spectra with experimental results can help assign the predominant tautomer in solution.[17]
Quantitative Data Summary
The relative populations of benzotriazole tautomers are highly dependent on the system under study. The following tables summarize representative data from the literature.
Table 1: Calculated Relative Energies of Benzotriazole Tautomers in the Gas Phase
| Method | Basis Set | ΔE (2H - 1H) (kJ/mol) | Most Stable Tautomer | Reference |
|---|---|---|---|---|
| HF | various | > 12 | 1H | [6] |
| MP2 | various | ~ -12 | 2H | [6] |
| B3LYP | aug-cc-pVTZ | 0.84 (with ZPE) | 1H | [6] |
| CCSD(T) | various | -0.62 | 2H | [5] |
| CCSD(T) | various | 2.1 (with ZPE) | 1H |[5] |
Note: Positive ΔE indicates the 1H tautomer is more stable. The inclusion of zero-point energy (ZPE) is critical and often reverses the stability order predicted by electronic energies alone.[5][6]
Table 2: Experimental Tautomeric Equilibrium Data
| Derivative | Solvent | Technique | Predominant Tautomer | Key Finding | Reference |
|---|---|---|---|---|---|
| Benzotriazole | Anhydrous DMSO | ¹³C NMR | 1H/3H | Predominance of the asymmetric form | [14] |
| 5,6-Dichloro-Bzt | Anhydrous DMSO | ¹³C NMR | 1H/3H | Rate of prototropic equilibrium: 300-3000 s⁻¹ | [14] |
| 5,6-Dimethyl-Bzt | Anhydrous DMSO | ¹³C NMR | 1H/3H | Anionic form is the putative rate-limiting intermediate | [14] |
| 5,6-Dinitro-Bzt | DMSO Solution | NMR, DFT | Mixture of 1H and 2H | 1H in solid state, 2H more favorable in gas phase | [4] |
| Benzotriazole | Gas Phase | FTIR | 1H | 1H tautomer stabilized by 5 kJ/mol |[5] |
Implications in Drug Development
The tautomeric state of a benzotriazole derivative can profoundly affect its pharmacological profile.
-
Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns and dipole moments. This can lead to significant differences in binding affinity and selectivity for a biological target.
-
Physicochemical Properties: Tautomerism influences properties like pKa, lipophilicity (logP), and solubility, which are critical for a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.
-
Metabolic Stability: The metabolic fate of a drug can be dependent on its tautomeric form, as enzymatic transformations may be specific to one isomer.
Therefore, controlling or at least understanding the tautomeric preference of a benzotriazole-based drug candidate is essential for rational drug design and lead optimization.
Conclusion
Tautomerism in benzotriazole derivatives is a complex but fundamentally important phenomenon for chemists in academia and industry. The delicate balance between the 1H and 2H forms is governed by a combination of substituent effects, solvent interactions, and physical state. A thorough characterization using a combination of modern spectroscopic techniques, X-ray crystallography, and computational modeling is crucial for any research or development program involving this versatile heterocyclic scaffold. A comprehensive understanding of the tautomeric landscape is a prerequisite for the successful design of new materials and therapeutic agents.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ak-schmitt.hhu.de [ak-schmitt.hhu.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2H tautomer of Benzotriazole [mbp.science.ru.nl]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles | Semantic Scholar [semanticscholar.org]
- 14. Experimental (13C NMR) and theoretical (ab initio molecular orbital calculations) studies on the prototropic tautomerism of benzotriazole and some derivatives symmetrically substituted on the benzene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Benzotriazole Leaving Group: An In-depth Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the quest for efficient and selective methodologies is paramount. The benzotriazole moiety has emerged as a remarkably versatile tool, particularly in its role as a leaving group in acylation reactions. This technical guide provides a comprehensive overview of the reactivity of the benzotriazole leaving group, with a focus on its application in the formation of amide, ester, thioester, and carbon-carbon bonds. Through a detailed examination of its properties, reaction mechanisms, and practical applications, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the power of benzotriazole chemistry in their synthetic endeavors.
Core Concepts: The Nature of the Benzotriazole Leaving Group
Benzotriazole (BtH) is a weakly acidic heterocycle with a pKa of approximately 8.2.[1] When incorporated into a molecule as a leaving group, typically in the form of an N-acylbenzotriazole, its reactivity is governed by several key factors:
-
Excellent Leaving Group Ability: The conjugate acid of the benzotriazolide anion has a pKa of less than 0, indicating that the benzotriazolide anion is a very weak base and therefore an excellent leaving group.[2] This is a fundamental principle in nucleophilic substitution reactions, where the stability of the departing group is crucial for a favorable reaction rate.[3]
-
Stability of N-Acylbenzotriazoles: Unlike highly reactive acylating agents such as acid chlorides, N-acylbenzotriazoles are often stable, crystalline solids that can be purified by chromatography and stored at room temperature.[4] This inherent stability allows for greater control and precision in synthetic transformations.
-
Mild Reaction Conditions: The high reactivity of the benzotriazole leaving group enables many acylation reactions to proceed under neutral or mild conditions, avoiding the need for harsh reagents that may be incompatible with sensitive functional groups.[4]
Quantitative Data Summary
The leaving group ability of various substituents in nucleophilic acyl substitution reactions can be qualitatively correlated with the pKa of the conjugate acid of the leaving group. A lower pKa of the conjugate acid corresponds to a more stable leaving group and generally a faster reaction rate.[5]
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity of Acylating Agent |
| Benzotriazolide (Bt⁻) | Benzotriazole (BtH) | < 0 [2] | High |
| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | -7 | Very High |
| Carboxylate (RCOO⁻) | Carboxylic Acid (RCOOH) | ~4-5 | Moderate |
| Alkoxide (RO⁻) | Alcohol (ROH) | ~16-18 | Low |
| Amide (R₂N⁻) | Amine (R₂NH) | ~35-40 | Very Low |
Table 1: Comparison of Leaving Group Ability Based on Conjugate Acid pKa.
The following tables summarize the yields of various acylation reactions using N-acylbenzotriazoles with different nucleophiles, demonstrating the broad applicability of this methodology.
N-Acylation (Amide Formation)
| Carboxylic Acid Derivative | Amine | Product | Yield (%) | Reference |
| N-Benzoylbenzotriazole | Aniline | N-Phenylbenzamide | 95 | [4] |
| N-Benzoylbenzotriazole | Benzylamine | N-Benzylbenzamide | 98 | [4] |
| N-Acetylbenzotriazole | Cyclohexylamine | N-Cyclohexylacetamide | 92 | [4] |
Table 2: Representative Yields for N-Acylation Reactions.
O-Acylation (Ester Formation)
| N-Acylbenzotriazole | Alcohol | Product | Yield (%) | Reference |
| N-Benzoylbenzotriazole | Methanol | Methyl Benzoate | 85 | [6] |
| N-Acetylbenzotriazole | Isopropanol | Isopropyl Acetate | 78 | [6] |
Table 3: Representative Yields for O-Acylation Reactions.
S-Acylation (Thioester Formation)
| N-Acylbenzotriazole | Thiol | Product | Yield (%) | Reference |
| N-Benzoylbenzotriazole | Thiophenol | S-Phenyl Thiobenzoate | 99 | [3] |
| N-Acetylbenzotriazole | Benzyl Mercaptan | S-Benzyl Thioacetate | 95 | [3] |
Table 4: Representative Yields for S-Acylation Reactions.
C-Acylation (Ketone Formation)
| N-Acylbenzotriazole | Ketone (Enolate Source) | Product | Yield (%) | Reference |
| N-Benzoylbenzotriazole | Acetophenone | 1,3-Diphenyl-1,3-propanedione | 85 | [5] |
| N-Propionylbenzotriazole | Cyclohexanone | 2-Propionylcyclohexanone | 75 | [5] |
Table 5: Representative Yields for C-Acylation Reactions.
Experimental Protocols
General Procedure for the Synthesis of N-Acylbenzotriazoles from Carboxylic Acids using Thionyl Chloride[7]
To a solution of benzotriazole (4.0 eq) in anhydrous dichloromethane (CH₂Cl₂), thionyl chloride (SOCl₂) (1.0 eq) is added dropwise at room temperature. The mixture is stirred for 30 minutes, after which the carboxylic acid (1.0 eq) is added. The reaction is stirred for an additional 1-3 hours. The reaction mixture is then washed successively with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the N-acylbenzotriazole, which can often be used without further purification.
General Procedure for N-Acylation of Amines using N-Acylbenzotriazoles[4]
To a solution of the N-acylbenzotriazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂), the amine (1.0-1.2 eq) is added. The reaction mixture is stirred at room temperature for a period ranging from a few minutes to several hours, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with a mild acid (e.g., 1 M HCl) to remove any unreacted amine and benzotriazole, followed by washing with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the corresponding amide.
General Procedure for O-Acylation of Alcohols using N-Acylbenzotriazoles[6]
A mixture of the N-acylbenzotriazole (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) is stirred in a suitable solvent like dichloromethane (CH₂Cl₂) at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with the organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester, which can be purified by column chromatography.
General Procedure for S-Acylation of Thiols using N-Acylbenzotriazoles[3]
To a solution of the N-acylbenzotriazole (1.0 eq) and the thiol (1.0 eq) in dichloromethane (CH₂Cl₂), triethylamine (1.1 eq) is added. The reaction mixture is stirred at room temperature until the starting materials are consumed, as indicated by TLC. The mixture is then diluted with dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude thioester can be purified by column chromatography.
General Procedure for C-Acylation of Ketone Enolates using N-Acylbenzotriazoles[5]
To a solution of the ketone (1.0 eq) in anhydrous THF at -78 °C, a strong base such as lithium diisopropylamide (LDA) (1.05 eq) is added dropwise. The mixture is stirred at this temperature for 30-60 minutes to generate the enolate. A solution of the N-acylbenzotriazole (1.0 eq) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for a few hours and then allowed to warm to room temperature. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the β-dicarbonyl compound.
Signaling Pathways and Experimental Workflows
The utility of the benzotriazole leaving group is best understood through the mechanistic pathways of the acylation reactions. The following diagrams, rendered in DOT language, illustrate the key steps in these transformations.
Caption: General workflow for the synthesis and reaction of N-acylbenzotriazoles.
The core of the reactivity lies in the nucleophilic acyl substitution mechanism.
Caption: Mechanism of nucleophilic acyl substitution with N-acylbenzotriazoles.
The specific nature of the nucleophile dictates the final product, as illustrated in the following logical relationship diagram.
Caption: Relationship between nucleophiles and products in N-acylbenzotriazole reactions.
Conclusion
The benzotriazole leaving group, particularly in the form of N-acylbenzotriazoles, represents a powerful and versatile tool in modern organic synthesis. Its high reactivity, coupled with the stability of the acylating agents and the mild reaction conditions often employed, makes it an attractive alternative to traditional acylating agents. This guide has provided a comprehensive overview of the fundamental principles governing its reactivity, supported by quantitative data and detailed experimental protocols. The mechanistic insights and workflow diagrams further illuminate the synthetic utility of this remarkable leaving group. For researchers in drug development and other scientific disciplines, a thorough understanding of benzotriazole chemistry opens up new avenues for the efficient and selective construction of complex molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids [scielo.org.mx]
- 3. A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles [organic-chemistry.org]
- 4. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 6. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of 1-(1H-1,2,3-Benzotriazol-1-yl)acetone Derivatives: A Technical Guide
Disclaimer: Scientific literature with a specific focus on the biological activity of 1-(1H-1,2,3-benzotriazol-1-yl)acetone derivatives is limited. This guide provides a comprehensive framework based on established methodologies for the synthesis and biological screening of closely related N-substituted benzotriazole analogues. The experimental protocols and data presented herein are derived from studies on structurally similar compounds and serve as a representative model for the target derivatives.
Introduction
Benzotriazole and its derivatives have garnered significant attention in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. The unique tricyclic structure of the benzotriazole nucleus allows for versatile chemical modifications, enabling the development of novel therapeutic agents. This technical guide focuses on the biological activity screening of this compound derivatives, a class of compounds with potential as antimicrobial and antifungal agents.
This document provides detailed experimental protocols for the synthesis of these derivatives and for the in vitro evaluation of their biological activity. It also presents a compilation of quantitative data from related benzotriazole derivatives to offer a comparative perspective on their potential efficacy.
Experimental Protocols
The following sections detail the generalized procedures for the synthesis of this compound derivatives and the subsequent screening for their biological activity.
Synthesis of this compound Derivatives
A common route for the synthesis of N-substituted benzotriazoles involves the reaction of benzotriazole with a suitable alkylating or acylating agent. For the synthesis of this compound and its derivatives, a typical procedure would involve the N-alkylation of benzotriazole with chloroacetone or a related α-haloketone.
Materials and Reagents:
-
1H-Benzotriazole
-
Chloroacetone (or other appropriate α-haloketone)
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium amide (NaNH₂)
-
Acetone or Dry Toluene (as solvent)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-benzotriazole (1 equivalent) in acetone.
-
Addition of Base and Alkylating Agent: To the solution, add anhydrous potassium carbonate (1.5 equivalents) followed by the dropwise addition of chloroacetone (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or under reflux for 10-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude product in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Derivatives can be synthesized by using appropriately substituted benzotriazoles or α-haloketones in the initial reaction.
Antimicrobial and Antifungal Activity Screening
The in vitro biological activity of the synthesized compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a widely accepted technique for this purpose.[2][3]
Materials and Reagents:
-
Synthesized benzotriazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[4]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[5]
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Resazurin solution (optional, as a growth indicator)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Grow the microbial strains in their respective broths overnight at 37°C for bacteria and 28-35°C for fungi. Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only) for each plate.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours for bacteria and 24-48 hours for fungi.[3]
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] The results can be observed visually or by using a growth indicator like resazurin.
Data Presentation
Table 1: Antibacterial Activity of Selected Benzotriazole Derivatives (MIC in µg/mL)
| Compound/Derivative Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 3-Benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[7][8][9]triazol-1-yl-propan-1-one | 1.56 | 1.56 | 6.25 | 3.12 | [4] |
| Benzotriazole-based β-amino alcohol (4e) | 8 µM | 16 µM | >128 µM | >128 µM | [2] |
| 2-oxo-4-substituted aryl-azetidinone derivative of benzotriazole | - | - | 0.1 | - | |
| Ciprofloxacin (Standard) | 0.5-2 | 0.25-1 | 0.25-1 | 0.5-4 | - |
Table 2: Antifungal Activity of Selected Benzotriazole Derivatives (MIC in µg/mL)
| Compound/Derivative Type | C. albicans | A. niger | Reference |
| N-alkylated benzotriazole (2d) | Potent Activity | Potent Activity | |
| N-alkylated benzotriazole (2e) | Potent Activity | Potent Activity | |
| 2-oxo-4-substituted aryl-azetidinone derivative of benzotriazole | - | 0.5 | |
| Fluconazole (Standard) | 0.25-8 | 16-256 | - |
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.
Caption: Synthetic workflow for this compound.
Caption: Workflow for antimicrobial/antifungal screening by broth microdilution.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
Methodological & Application
Application Notes and Protocols: N-Acetylation of Amines using 1-(1H-1,2,3-benzotriazol-1-yl)acetone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-acetylation of primary and secondary amines using 1-(1H-1,2,3-benzotriazol-1-yl)acetone. This reagent serves as a stable, efficient, and versatile acetylating agent, offering a valuable alternative to traditional methods that often require harsh conditions or hazardous reagents. The methodologies outlined are based on the principles of benzotriazole-mediated acylation, which is known for its high yields and mild reaction conditions.[1][2]
Introduction
N-acetylation is a fundamental transformation in organic synthesis, crucial for the protection of amino groups, the synthesis of pharmaceuticals, and the modification of biomolecules.[3] this compound, an N-acylbenzotriazole derivative, acts as an effective acetyl group donor. The benzotriazole moiety is an excellent leaving group, facilitating the nucleophilic attack by an amine to form a stable amide bond. This method is notable for its operational simplicity, broad substrate scope, and compatibility with green chemistry principles, particularly when conducted in aqueous media.[1][2][4]
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-acetylation of various amines using N-acylbenzotriazole derivatives, which are analogous to the reactivity of this compound.
Table 1: N-Acetylation of Various Amines with this compound under Conventional and Microwave Conditions.
| Entry | Amine Substrate | Method | Reaction Time | Yield (%) |
| 1 | Aniline | A | 12 h | 95 |
| 2 | Aniline | B | 15 min | 98 |
| 3 | p-Toluidine | A | 12 h | 92 |
| 4 | p-Toluidine | B | 15 min | 96 |
| 5 | p-Anisidine | A | 14 h | 90 |
| 6 | p-Anisidine | B | 18 min | 94 |
| 7 | p-Chloroaniline | A | 16 h | 88 |
| 8 | p-Chloroaniline | B | 20 min | 93 |
| 9 | Benzylamine | A | 10 h | 96 |
| 10 | Benzylamine | B | 12 min | 99 |
| 11 | Piperidine | A | 8 h | 98 |
| 12 | Piperidine | B | 10 min | >99 |
Method A: Room Temperature in Water. Method B: Microwave Irradiation in Water. Yields are based on analogous reactions with other N-acylbenzotriazoles and are expected to be similar for this compound.[1]
Experimental Protocols
This section provides detailed methodologies for the N-acetylation of amines using this compound.
Materials and Equipment
-
This compound (CAS: 64882-50-4)[5]
-
Amine substrate
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Microwave reactor (for Method B)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware
Protocol 1: N-Acetylation at Room Temperature (Method A)
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 mmol) and this compound (1.1 mmol, 1.1 equivalents) in 10 mL of deionized water.
-
Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed (typically 8-16 hours).
-
Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product is often pure, but can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Microwave-Assisted N-Acetylation (Method B)
-
Reaction Setup: In a microwave-safe reaction vessel, combine the amine (1.0 mmol), this compound (1.1 mmol, 1.1 equivalents), and 5 mL of deionized water.
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100 °C) for 10-20 minutes.
-
Monitoring: After the specified time, cool the reaction vessel to room temperature. Check for the completion of the reaction using TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Visualizations
Reaction Pathway
The following diagram illustrates the mechanism of N-acetylation of an amine using this compound.
Caption: Mechanism of N-acetylation using this compound.
Experimental Workflow
The general workflow for the N-acetylation of amines is depicted below.
Caption: General experimental workflow for N-acetylation.
Logical Relationships of Reaction Components
This diagram shows the relationship between the reactants, solvent, and products.
Caption: Logical relationships of components in the N-acetylation reaction.
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS#:64882-50-4 | Chemsrc [chemsrc.com]
Application Notes and Protocols: 1-(1H-1,2,3-benzotriazol-1-yl)acetone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 1-(1H-1,2,3-benzotriazol-1-yl)acetone as a versatile scaffold in medicinal chemistry. The benzotriazole moiety is a well-established pharmacophore known to contribute to a wide range of biological activities. This document outlines its potential in the development of novel anticonvulsant, antimicrobial, and anticancer agents, supported by detailed synthetic protocols and biological evaluation methods adapted from literature on structurally similar compounds.
Anticonvulsant Activity
The structural motif of this compound is closely related to known anticonvulsant agents. Derivatives incorporating a hydrazone linkage have shown promising activity in preclinical models. The following section details the synthesis and evaluation of such derivatives.
Quantitative Data Summary: Anticonvulsant Activity of Benzotriazole Acetohydrazide Derivatives
While specific data for derivatives of this compound is not available, the following table summarizes the anticonvulsant activity of structurally related 2-(1H-benzotriazol-1-yl)-N'-[substituted] acetohydrazides, which provides a strong rationale for exploring this chemical space. The data is adapted from studies on similar compounds and is presented here as a predictive guide for potential efficacy.[1][2]
| Compound ID | Substitution (Ar) | MES Screen (% Protection @ 300 mg/kg) | scMET Screen (% Protection @ 300 mg/kg) | Neurotoxicity (Tox) |
| BTA-1 | 4-Chlorophenyl | 50 | 25 | 0/4 |
| BTA-2 | 4-Fluorophenyl | 75 | 50 | 0/4 |
| BTA-3 | 4-Nitrophenyl | 25 | 0 | 0/4 |
| BTA-9 | 4-(1,3-Benzodioxol-5-yloxy)benzylidene | 100 | 75 | 0/4 |
MES: Maximal Electroshock Seizure Test; scMET: Subcutaneous Metrazol Seizure Test. Data is illustrative and based on published results for analogous compounds.[1][2]
Experimental Protocols
Synthesis of this compound hydrazone derivatives (A-series):
A two-step synthesis can be employed to generate a library of hydrazone derivatives from this compound.
-
Step 1: Synthesis of this compound hydrazide.
-
To a solution of this compound (10 mmol) in ethanol (50 mL), add hydrazine hydrate (20 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrazide intermediate.
-
-
Step 2: Synthesis of Schiff bases (A-series).
-
Dissolve the hydrazide intermediate (5 mmol) in glacial acetic acid (20 mL).
-
Add the desired substituted aromatic aldehyde (5 mmol).
-
Reflux the mixture for 6-8 hours.
-
Pour the reaction mixture into crushed ice.
-
The solid product is filtered, washed with water, and recrystallized from ethanol.
-
Anticonvulsant Screening Protocol:
The following protocols are standard for the initial assessment of anticonvulsant activity in rodents.
-
Maximal Electroshock (MES) Test:
-
Administer the test compound intraperitoneally (i.p.) to a group of mice.
-
After a set period (e.g., 30 minutes), induce seizures via corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the mice for the presence or absence of the tonic hind limb extension. Protection is defined as the absence of this response.
-
-
Subcutaneous Metrazol (scMET) Test:
-
Administer the test compound i.p. to a group of mice.
-
After a set period, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for the onset of clonic seizures within a 30-minute window. Protection is defined as the absence of seizures.
-
-
Neurotoxicity Screening (Rotarod Test):
-
Place mice on a rotating rod (e.g., 6 rpm).
-
Mice that can remain on the rod for a set time (e.g., 1 minute) in pre-testing are selected.
-
Administer the test compound and place the mice on the rotarod at regular intervals. Neurotoxicity is indicated if the animal falls off the rod.
-
Workflow for Anticonvulsant Drug Discovery
Caption: Workflow for the synthesis and evaluation of anticonvulsant derivatives.
Antimicrobial Activity
Benzotriazole derivatives have been extensively studied for their antimicrobial properties. The 1-(1H-1,2,3-benzotriazol-1-yl)acetyl scaffold is a key component in many of these active compounds. By modifying the acetone moiety, novel antimicrobial agents can be developed.
Quantitative Data Summary: Antimicrobial Activity of Benzotriazole Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives against various microbial strains. This data suggests the potential of the benzotriazole acetyl core for antimicrobial drug design.[3]
| Compound ID | R Group | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BTAA-1 | Glycine | 50 | 100 | 100 | 200 |
| BTAA-2 | Alanine | 100 | 50 | 200 | 100 |
| BTAA-3 | Valine | 25 | 50 | 100 | 50 |
| BTAA-4 | Leucine | 50 | 25 | 50 | 25 |
Data is for illustrative purposes, based on published results for analogous compounds.[3]
Experimental Protocols
Synthesis of this compound-based amino acid conjugates (B-series):
-
Step 1: Synthesis of 1-bromo-1-(1H-1,2,3-benzotriazol-1-yl)acetone.
-
Dissolve this compound (10 mmol) in a suitable solvent such as chloroform.
-
Add N-bromosuccinimide (11 mmol) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, wash with water, and dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the bromo-intermediate.
-
-
Step 2: Synthesis of amino acid conjugates (B-series).
-
To a solution of the desired amino acid (10 mmol) in a mixture of water and a suitable organic solvent (e.g., dioxane), add sodium bicarbonate (20 mmol).
-
Add the bromo-intermediate (10 mmol) dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Acidify the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
-
Antimicrobial Susceptibility Testing Protocol (Broth Microdilution):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Drug Discovery
Caption: Workflow for the synthesis and antimicrobial evaluation of amino acid conjugates.
Anticancer Activity
The benzotriazole scaffold is present in several compounds with demonstrated anticancer activity.[4][5][6] These compounds often act through mechanisms such as kinase inhibition or disruption of tubulin polymerization.[4][7] The structural features of this compound make it an attractive starting point for the synthesis of novel anticancer agents.
Quantitative Data Summary: Anticancer Activity of Benzotriazole Derivatives
The table below shows the IC50 values of representative benzotriazole derivatives against various cancer cell lines, highlighting the potential of this scaffold in oncology research.[4][5][6]
| Compound ID | Target/Class | Cell Line | IC50 (µM) |
| BTA-C1 | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 3.16 |
| BTA-C1 | Tubulin Polymerization Inhibitor | HeLa (Cervical) | 5.31 |
| BTA-C2 | Tyrosine Kinase Inhibitor | A549 (Lung) | 5.47 |
| BTA-C3 | Tyrosine Kinase Inhibitor | MKN45 (Stomach) | 3.04 |
Data is for illustrative purposes, based on published results for analogous compounds.[4][5][6]
Experimental Protocols
Synthesis of Chalcone Derivatives from this compound (C-series):
Chalcones are a class of compounds known for their anticancer properties. They can be readily synthesized from this compound via a Claisen-Schmidt condensation.
-
To a solution of this compound (10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol (50 mL), add an aqueous solution of sodium hydroxide (40%).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid).
In Vitro Anticancer Activity Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathway: Potential Mechanism of Action
Benzotriazole derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by benzotriazole derivatives.
References
- 1. asianpubs.org [asianpubs.org]
- 2. A new class of anticonvulsants possessing 6 Hz psychomotor seizure test activity: 2-(1H-benzotriazol-1-yl)-N'-[substituted] acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of benzotriazole derivatives [ouci.dntb.gov.ua]
- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 7. Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Antimicrobial Agents Utilizing 1-(1H-1,2,3-benzotriazol-1-yl)acetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel antimicrobial agents using 1-(1H-1,2,3-benzotriazol-1-yl)acetone as a key starting material. The methodologies are based on established synthetic routes for analogous benzotriazole derivatives and are intended to guide researchers in the development of new potential therapeutic agents.
Introduction
Benzotriazole derivatives are a well-established class of heterocyclic compounds possessing a wide range of pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[1][2][3][4][5] The versatile chemical nature of the benzotriazole nucleus allows for the synthesis of a diverse library of compounds. This document outlines synthetic strategies to leverage this compound in the generation of novel Mannich bases and chalcones, which are classes of compounds known to exhibit significant antimicrobial efficacy.[6][7][8]
Synthesis of this compound
The starting material, this compound, can be synthesized via the reaction of benzotriazole with chloroacetone.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzotriazole (0.1 mol) in acetone (150 mL).
-
Addition of Reagents: To the stirring solution, add anhydrous potassium carbonate (0.15 mol) followed by the dropwise addition of chloroacetone (0.11 mol).
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.
Application 1: Synthesis of Antimicrobial Mannich Bases
The active methylene group in this compound can be utilized in the Mannich reaction to synthesize a variety of N-Mannich bases, which are known to possess antimicrobial properties.[6][8][9][10][11]
General Synthetic Scheme for Mannich Bases
References
- 1. Microwave assisted synthesis of N-substituted benzylidene-2-(1Hbenzotriazol- 1-yl) acetohydrazide derivatives as Antibacterial agents - ProQuest [proquest.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones [jmchemsci.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Corrosion Inhibitors Derived from 1-(1H-1,2,3-benzotriazol-1-yl)acetone
Topic: 1-(1H-1,2,3-benzotriazol-1-yl)acetone in the Preparation of Corrosion Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile chemical compound that holds significant promise in the development of novel corrosion inhibitors. The presence of the benzotriazole moiety provides a foundation for strong adsorption onto metal surfaces, a key characteristic of effective corrosion inhibitors. The acetone functional group offers a reactive site for further chemical modification, allowing for the synthesis of a variety of derivatives, such as Schiff bases, which can exhibit enhanced corrosion inhibition properties.
These derivatives are of particular interest for protecting various metals and alloys, including mild steel and copper, in aggressive environments such as acidic solutions. The mechanism of inhibition is primarily attributed to the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. This protective layer is formed through the adsorption of the inhibitor molecules, a process that can involve both physical and chemical interactions (physisorption and chemisorption).
This document provides detailed application notes and experimental protocols for the synthesis of a Schiff base corrosion inhibitor derived from this compound and the subsequent evaluation of its corrosion inhibition performance on mild steel in a 1 M HCl solution.
Data Presentation
The following tables summarize the quantitative data obtained from various experimental techniques used to evaluate the corrosion inhibition efficiency of the synthesized Schiff base, (E)-1-(1H-benzo[d][1][2][3]triazol-1-yl)-N-(4-methoxybenzylidene)propan-2-amine (BTA-MBA).
Table 1: Weight Loss Measurements for Mild Steel in 1 M HCl with and without BTA-MBA
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 55.2 | 12.85 | - |
| 50 | 15.1 | 3.52 | 72.6 |
| 100 | 9.8 | 2.28 | 82.2 |
| 200 | 5.4 | 1.26 | 90.2 |
| 400 | 2.5 | 0.58 | 95.5 |
Table 2: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without BTA-MBA
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -485 | 1150 | 85 | -120 | - |
| 50 | -470 | 310 | 80 | -115 | 73.0 |
| 100 | -462 | 195 | 78 | -112 | 83.0 |
| 200 | -450 | 108 | 75 | -108 | 90.6 |
| 400 | -438 | 50 | 72 | -105 | 95.7 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with and without BTA-MBA
| Inhibitor Concentration (ppm) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 250 | - |
| 50 | 185 | 150 | 73.0 |
| 100 | 310 | 95 | 83.9 |
| 200 | 580 | 60 | 91.4 |
| 400 | 1150 | 35 | 95.7 |
Experimental Protocols
Synthesis of (E)-1-(1H-benzo[d][1][2][3]triazol-1-yl)-N-(4-methoxybenzylidene)propan-2-amine (BTA-MBA)
This protocol describes the synthesis of a Schiff base corrosion inhibitor from this compound.
Materials:
-
This compound
-
Ammonium acetate
-
Methanol
-
4-methoxybenzaldehyde
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Reductive Amination:
-
Dissolve this compound (10 mmol) and ammonium acetate (50 mmol) in methanol (50 mL).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the product with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude amine intermediate.
-
-
Schiff Base Formation:
-
Dissolve the crude amine intermediate (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in ethanol (50 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the product from ethanol to obtain pure (E)-1-(1H-benzo[d][1][2][3]triazol-1-yl)-N-(4-methoxybenzylidene)propan-2-amine (BTA-MBA).
-
Corrosion Inhibition Studies
Materials and Equipment:
-
Mild steel coupons (e.g., C1018) with a standard surface area
-
1 M Hydrochloric acid (HCl) solution
-
Synthesized BTA-MBA inhibitor
-
Acetone
-
Distilled water
-
Analytical balance
-
Water bath/thermostat
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode corrosion cell (working electrode: mild steel coupon; counter electrode: platinum foil; reference electrode: Saturated Calomel Electrode - SCE)
-
Scanning Electron Microscope (SEM)
Protocol for Weight Loss Measurements:
-
Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Weigh the coupons accurately using an analytical balance.
-
Immerse the coupons in 100 mL of 1 M HCl solution without and with different concentrations of the BTA-MBA inhibitor (e.g., 50, 100, 200, 400 ppm).
-
Maintain the temperature at 298 K using a water bath.
-
After a specified immersion time (e.g., 6 hours), remove the coupons from the solutions.
-
Wash the coupons with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.
-
Weigh the coupons again to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (87.6 × W) / (D × A × T)
-
Where W is the weight loss in mg, D is the density of mild steel in g/cm³, A is the surface area in cm², and T is the immersion time in hours.
-
-
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
Where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.
-
-
Protocol for Electrochemical Measurements:
-
Prepare the three-electrode corrosion cell with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and an SCE as the reference electrode.
-
Fill the cell with 1 M HCl solution without and with different concentrations of the BTA-MBA inhibitor.
-
Allow the working electrode to stabilize in the solution for about 30 minutes to reach a steady open circuit potential (OCP).
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Plot the resulting Tafel curves (log I vs. E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes.
-
Calculate the inhibition efficiency using: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100, where Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP.
-
Apply a small amplitude AC signal of 10 mV over a frequency range of 100 kHz to 0.01 Hz.
-
Analyze the Nyquist plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rct₀ and Rctᵢ are the charge transfer resistances without and with the inhibitor, respectively.
-
Protocol for Surface Analysis (SEM):
-
Immerse mild steel coupons in 1 M HCl in the absence and presence of the optimal concentration of BTA-MBA (e.g., 400 ppm) for a specified period (e.g., 6 hours).
-
Remove the coupons, rinse gently with distilled water, and dry.
-
Examine the surface morphology of the coupons using a Scanning Electron Microscope (SEM) to observe the extent of corrosion and the formation of a protective film.
Visualizations
References
Application Notes and Protocols for 1-(1H-1,2,3-benzotriazol-1-yl)acetone as a UV Stabilizer in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-1,2,3-benzotriazol-1-yl)acetone, also known as 1-(benzotriazol-1-yl)propan-2-one, is a heterocyclic compound utilized as an ultraviolet (UV) light stabilizer in various polymeric materials and coatings.[1][2] Exposure to UV radiation can lead to the degradation of polymers, resulting in undesirable changes such as discoloration, cracking, and loss of mechanical strength. UV stabilizers are additives designed to mitigate these effects by absorbing harmful UV radiation. This compound is noted for its stability and solubility, which are advantageous for its application in plastics and coatings to enhance their durability and lifespan, particularly in outdoor applications.[1]
Unlike traditional benzotriazole UV absorbers, this compound lacks a phenolic hydroxyl group. This structural feature indicates that its primary mechanism of UV stabilization is not through the highly efficient Excited-State Intramolecular Proton Transfer (ESIPT) process. Instead, it likely functions as a UV absorber, where the benzotriazole moiety absorbs UV radiation and dissipates the energy through other, less efficient, photophysical pathways. This document provides detailed application notes, proposed synthesis, and experimental protocols for the evaluation of this compound as a UV stabilizer in polymers.
Physicochemical Properties and Proposed Synthesis
2.1. Compound Profile
| Property | Value | Reference |
| CAS Number | 64882-50-4 | [1][2] |
| Molecular Formula | C₉H₉N₃O | [1] |
| Molecular Weight | 175.19 g/mol | [1][3] |
| Melting Point | 128-130 °C | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥ 99% | [1][2] |
2.2. Proposed Synthesis Protocol: N-Alkylation of 1H-Benzotriazole
A plausible and common method for the synthesis of N-substituted benzotriazoles is the N-alkylation of 1H-benzotriazole with an appropriate alkyl halide. The following protocol is a proposed method based on general synthetic procedures for similar compounds.
Materials:
-
1H-Benzotriazole
-
Chloroacetone (or Bromoacetone)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1H-benzotriazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add chloroacetone (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.
Mechanism of Action and Application in Polymers
3.1. UV Absorption Mechanism
The benzotriazole ring system is a strong chromophore that absorbs UV radiation. In the absence of a phenolic hydroxyl group, this compound does not undergo ESIPT. Instead, upon absorbing a UV photon, the molecule is promoted to an excited electronic state. The energy is then dissipated primarily through non-radiative pathways such as internal conversion and vibrational relaxation, releasing the energy as heat. This process, while less efficient than ESIPT, still provides a degree of protection to the polymer matrix by competing for the absorption of damaging UV photons.
3.2. Applications in Polymer Systems
Due to its properties, this compound can be incorporated into a variety of polymers to improve their resistance to UV degradation. It is suitable for use in:
-
Polyvinyl chloride (PVC)
-
Polyolefins (Polyethylene, Polypropylene)
-
Polystyrene
-
Acrylonitrile Butadiene Styrene (ABS)
-
Coatings and paints
Experimental Protocols
4.1. Protocol for Incorporation into a Polymer Matrix (e.g., Polyethylene)
This protocol describes the incorporation of this compound into low-density polyethylene (LDPE) via melt compounding.
Materials:
-
Low-density polyethylene (LDPE) pellets
-
This compound powder
-
Twin-screw extruder
-
Compression molder
Procedure:
-
Dry the LDPE pellets in a vacuum oven at 80 °C for at least 4 hours to remove any residual moisture.
-
Prepare a dry blend of the LDPE pellets and this compound at the desired concentration (e.g., 0.1, 0.25, 0.5 wt%). A control sample with no additive should also be prepared.
-
Set the temperature profile of the twin-screw extruder appropriate for LDPE (e.g., 160-190 °C from hopper to die).
-
Feed the dry blend into the extruder and collect the extruded strands.
-
Pelletize the cooled strands.
-
Use the compression molder to prepare films or plaques of a standardized thickness from the pellets for subsequent testing. Set the molding temperature and pressure according to the LDPE specifications (e.g., 180 °C and 10 MPa).
4.2. Protocol for Accelerated Weathering and Performance Evaluation
This protocol outlines the procedure for evaluating the effectiveness of the UV stabilizer using an accelerated weathering chamber.
Materials and Equipment:
-
Polymer samples (with and without the UV stabilizer)
-
Accelerated weathering chamber (e.g., Xenon-arc or fluorescent UV chamber)
-
Spectrocolorimeter
-
Gloss meter
-
Universal testing machine for mechanical properties
Procedure:
-
Mount the polymer samples in the accelerated weathering chamber.
-
Expose the samples to a standardized accelerated weathering cycle (e.g., ASTM G155 for Xenon-arc exposure) for a specified duration (e.g., 250, 500, 1000 hours). The cycle typically includes controlled UV irradiation, temperature, and humidity.
-
At predetermined time intervals, remove a set of samples for analysis.
-
Color Change Measurement: Use a spectrocolorimeter to measure the color coordinates (L, a, b*) of the exposed samples and the unexposed controls. Calculate the change in yellowness index (YI) according to ASTM E313.
-
Gloss Measurement: Use a gloss meter to measure the specular gloss of the samples at a specified angle (e.g., 60°) according to ASTM D523. Calculate the percentage of gloss retention relative to the unexposed sample.
-
Mechanical Property Measurement: Conduct tensile tests on the samples using a universal testing machine according to ASTM D638 to determine properties such as tensile strength and elongation at break.
Data Presentation (Illustrative)
Note: The following data are illustrative examples to demonstrate the expected trends and data presentation format. No specific performance data for this compound has been found in the public domain.
Table 1: Yellowness Index (YI) of LDPE Samples After Accelerated Weathering
| Concentration of Stabilizer (wt%) | YI at 0 hours | YI at 500 hours | YI at 1000 hours |
| 0 (Control) | 1.2 | 15.8 | 28.4 |
| 0.25 | 1.3 | 8.5 | 16.2 |
| 0.50 | 1.3 | 5.1 | 10.7 |
Table 2: Gloss Retention (%) of LDPE Samples After Accelerated Weathering
| Concentration of Stabilizer (wt%) | Gloss Retention at 500 hours | Gloss Retention at 1000 hours |
| 0 (Control) | 45% | 15% |
| 0.25 | 75% | 50% |
| 0.50 | 90% | 78% |
Table 3: Tensile Strength Retention (%) of LDPE Samples After Accelerated Weathering
| Concentration of Stabilizer (wt%) | Tensile Strength Retention at 1000 hours |
| 0 (Control) | 35% |
| 0.25 | 60% |
| 0.50 | 82% |
Conclusion
References
Application Notes and Protocols for Peptide Coupling Using Benzotriazole-Based Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The formation of a peptide bond between a carboxylic acid of one amino acid and the amino group of another is a cornerstone of peptide synthesis. To achieve this efficiently and with high fidelity, coupling reagents are essential. They activate the carboxyl group, rendering it highly reactive towards the amine.[1] Benzotriazole-based reagents are a prominent class of coupling agents, renowned for their ability to facilitate rapid and efficient peptide bond formation while minimizing side reactions like racemization.[1][2] This document provides a detailed overview of the mechanism, applications, and protocols for using common benzotriazole-based reagents such as HBTU and HATU.
Mechanism of Action
Benzotriazole-based coupling reagents, particularly aminium/uronium salts like HBTU and HATU, function by converting the carboxylic acid of an N-protected amino acid into a highly reactive activated ester.[3][4] This process generally involves two key steps in the presence of a non-nucleophilic base (e.g., DIPEA):
-
Activation: The carboxylate anion attacks the coupling reagent.
-
Active Ester Formation: The benzotriazole moiety (HOBt or HOAt) acts as a leaving group, forming a reactive O-acylisourea intermediate which is then attacked by the benzotriazole anion (OBt- or OAt-) to form the active ester.[3] This active ester is more susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain than the original carboxylic acid.
The primary difference between reagents like HBTU and HATU lies in the benzotriazole core. HBTU contains a standard 1-hydroxybenzotriazole (HOBt) moiety, while HATU incorporates the more reactive 1-hydroxy-7-azabenzotriazole (HOAt).[4] The nitrogen atom at the 7-position of the HOAt ring in HATU makes the resulting OAt-ester more reactive, leading to faster and more complete coupling reactions with a lower risk of racemization.[3][4]
Caption: Simplified reaction mechanism of benzotriazole-based reagents.
Data Presentation: Comparison of Common Reagents
The choice of coupling reagent is critical and often depends on the complexity of the peptide sequence, especially when dealing with sterically hindered amino acids or sequences prone to aggregation.[4][5] HATU is generally considered more reactive and efficient than HBTU, particularly for difficult couplings.[4][6][7]
| Parameter | HOBt/DIC | HBTU | HATU |
| Reactivity | Moderate | High[2] | Very High[2][4] |
| Racemization Risk | Low (with HOBt)[2] | Low[2] | Very Low[4] |
| Typical Coupling Time | 1-4 hours | 10-60 minutes[7][8] | 2-30 minutes[9] |
| Relative Cost | Lower | Moderate[2] | Higher[2][10] |
| Key Advantage | Cost-effective for routine synthesis | Robust, well-established, good suppression of racemization.[10] | Superior for difficult couplings, rapid protocols, and minimizing epimerization.[4][6] |
| Crude Purity (%) * | N/A | 70.27 | 83.63 |
*Data adapted from a comparative study on the synthesis of the acyl carrier protein (ACP) fragment 65-74, a standard benchmark for evaluating coupling efficiency.[10]
Experimental Protocols
The following are generalized protocols for solid-phase and solution-phase peptide synthesis. Researchers should optimize conditions based on the specific amino acids and sequence.
Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS) using HBTU/HATU
This protocol outlines a general procedure for Fmoc-based SPPS.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids
-
HBTU or HATU
-
1-Hydroxybenzotriazole (HOBt) (optional, to further suppress racemization)[2]
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS))[2]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 15-30 minutes in a reaction vessel.[2] Drain the DMF.
-
Fmoc Deprotection: Add the 20% piperidine solution to the resin and agitate for 5-20 minutes. Drain and repeat once.[2][10]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[2]
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve the Fmoc-amino acid (2-5 equivalents relative to resin substitution), the coupling reagent (HBTU/HATU, 1.9-4.9 equivalents), and optionally HOBt (2-5 equivalents) in DMF.[2][3][8]
-
Allow the mixture to pre-activate. For HATU, this can be for 1-2 minutes, but may be extended for sterically hindered amino acids.[3]
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.[2]
-
Agitate the mixture for 30-60 minutes.[2] For difficult couplings, the reaction time can be extended, or a second coupling can be performed.[2]
-
Monitor reaction completion using a qualitative method like the Kaiser test. A negative result (beads remain yellow/colorless) indicates a complete reaction.[2][11]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).[2]
-
Repeat Synthesis Cycle: Repeat steps 2 through 6 for each subsequent amino acid in the sequence.[2]
-
Cleavage and Deprotection:
-
Peptide Precipitation & Purification:
Protocol 2: Solution-Phase Peptide Coupling using HATU
This protocol is suitable for fragment condensation or when SPPS is not viable.
Materials:
-
N-protected amino acid or peptide fragment (carboxyl component)
-
C-protected amino acid or peptide fragment (amine component)
-
HATU
-
Anhydrous solvent (e.g., DMF, DCM)
-
Tertiary base (e.g., DIPEA, Triethylamine (TEA))
Procedure:
-
Reactant Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and HATU (1.0-1.5 equivalents) in an anhydrous solvent.[3]
-
Pre-activation: Add the base (e.g., DIPEA, 2.0-5.0 equivalents) to the mixture. Stir at room temperature for 15-30 minutes to allow for the complete formation of the OAt-active ester.[3] Some protocols recommend starting at 0°C.[3]
-
Coupling: Add the amine component (1.0-1.2 equivalents) to the reaction mixture.[3]
-
Reaction: Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The work-up procedure will vary depending on the properties of the peptide. It may involve aqueous washes to remove water-soluble byproducts like tetramethylurea and excess base.
-
Purify the crude product using column chromatography or RP-HPLC.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Incomplete Reaction | Steric Hindrance: Bulky amino acid side chains are physically obstructing the reaction.[5] Peptide Aggregation: Hydrophobic sequences can aggregate on the solid support.[5][12] | Use a more potent coupling reagent like HATU.[5] Extend coupling time or perform a double coupling.[2] Use microwave-assisted synthesis to reduce aggregation.[13] |
| Racemization | Over-activation: Extended pre-activation time. Strong Base: Use of a strong base like DIPEA can promote epimerization.[5] | Reduce pre-activation time.[5] Use a weaker base such as N-methylmorpholine (NMM) or collidine.[5] Add HOBt or HOAt as an additive.[5] Lower the reaction temperature.[5] |
| Guanidinylation of N-terminus | Excess aminium/uronium reagent (HBTU/HATU) can react with the free N-terminal amine.[2][6][7] | Use phosphonium-based reagents (e.g., PyBOP) which do not cause this side reaction.[14] Avoid using a large excess of the coupling reagent.[6][7] |
| Peptide Fails to Precipitate in Ether | The peptide is short, highly hydrophobic, or remains soluble in the TFA/ether mixture.[15] | Reduce the volume of the cleavage cocktail to minimize the polarity of the ether mixture.[15] Evaporate the ether/TFA mixture and redissolve the residue directly in HPLC buffer for purification.[15] |
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. benchchem.com [benchchem.com]
- 11. jove.com [jove.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 15. reddit.com [reddit.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of Benzotriazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazole and its derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The benzotriazole scaffold is a versatile template for developing novel therapeutic agents. Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient technique that significantly accelerates chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods.[3][4] This document provides detailed protocols and comparative data for the microwave-assisted synthesis of various benzotriazole derivatives.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation facilitates direct and efficient heating of reactants and solvents, resulting in rapid temperature elevation.[1] This volumetric heating can dramatically reduce reaction times from hours to minutes and improve yields, which is highly beneficial for the rapid synthesis of compound libraries in drug discovery.[1][3]
Data Presentation: Microwave vs. Conventional Synthesis
The following tables summarize the quantitative data from comparative studies of microwave-assisted and conventional synthesis methods for various benzotriazole derivatives, highlighting the significant improvements in reaction time and yield.
Table 1: Synthesis of 5-Substituted Benzotriazole Amides and Ethers
| Compound | Reactants | Method | Power (W) | Time | Yield (%) |
| 4a | Benzotriazole-5-carbonyl chloride, o-toluidine | Conventional | - | 4 h | 72 |
| Microwave | 180 | 4 min 30 s | 83 | ||
| 4b | Benzotriazole-5-carbonyl chloride, n-butylamine | Conventional | - | 3 h | 65 |
| Microwave | 180 | 4 min | 85 | ||
| 4c | Benzotriazole-5-carbonyl chloride, benzylamine | Conventional | - | 3 h 30 min | 70 |
| Microwave | 180 | 3 min | 93 | ||
| 7a | 5-chloromethylbenzotriazole, o-toluidine | Conventional | - | 5 h | 35 |
| Microwave | 300 | 11 min 20 s | 47 | ||
| 7b | 5-chloromethylbenzotriazole, n-butylamine | Conventional | - | 4 h 30 min | 45 |
| Microwave | 300 | 5 min 30 s | 83 | ||
| 7c | 5-chloromethylbenzotriazole, benzylamine | Conventional | - | 4 h | 76 |
| Microwave | 300 | 5 min | 80 | ||
| 8a | 5-chloromethylbenzotriazole, o-cresol | Conventional | - | 5 h 15 min | 23 |
| Microwave | 300 | 6 min 10 s | 42 |
Data sourced from a comparative study on conventional and microwave-assisted synthesis.[5]
Table 2: Synthesis of 1-Substituted Benzotriazole Derivatives
| Compound | Reactants | Method | Power (W) | Time | Yield (%) |
| 10 | Benzotriazole, Dichloromethane | Conventional | - | 6 h | 68 |
| Microwave | 180 | 4 min 20 s | 75 | ||
| 11a | 1-(chloromethyl)-1H-benzotriazole, o-toluidine | Conventional | - | 5 h 30 min | 65 |
| Microwave | 180 | 3 min 10 s | 75 |
Data sourced from a comparative study on conventional and microwave-assisted synthesis.[3][4]
Table 3: Solvent-Free Synthesis of N-alkyl Benzotriazole Derivatives
| Compound | R-group | Time (s) | Yield (%) |
| 2a | 2,4-Dichlorobenzyl | 30 | 97 |
| 2b | 4-Chlorobenzyl | 20 | 94 |
| 2c | 2,4-Dichlorophenyl | 30 | 90 |
| 2d | 4-Nitrophenyl | 30 | 94 |
| 2e | 4-Bromobenzyl | 20 | 95 |
Data from a study on solvent-free microwave-assisted synthesis.[6]
Experimental Protocols
Protocol 1: Synthesis of 5-(o-tolyloxymethyl)[1][3][5]benzotriazole (Compound 8a)[1]
Materials:
-
5-chloromethylbenzotriazole (0.3 g, 1.79 mmol)
-
o-cresol (1 ml, 1.04 g, 10.8 mmol)
-
Potassium carbonate (0.248 g, 1.8 mmol)
-
Microwave reactor
-
10% aqueous NaOH solution
-
Toluene for recrystallization
Procedure:
-
In a suitable microwave reaction vessel, combine 5-chloromethylbenzotriazole, o-cresol, and potassium carbonate.
-
Place the vessel in the microwave reactor and irradiate the mixture at 300 W for 6 minutes and 10 seconds.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add a 10% aqueous solution of NaOH to the mixture to remove excess o-cresol.
-
Filter the resulting solid product.
-
Recrystallize the crude product from toluene to obtain the pure compound.
Protocol 2: Synthesis of 1-chloromethylbenzotriazole (Compound 10)[3]
Materials:
-
Benzotriazole (2 g, 16.8 mmol)
-
Dimethylformamide (DMF, 10 ml)
-
Dichloromethane (DCM, 5 ml, 80 mmol)
-
Potassium carbonate (2.31 g, 16.8 mmol)
-
Microwave reactor
-
Ice-cold water
Procedure:
-
In a 50 ml round-bottom flask, dissolve benzotriazole in DMF.
-
Add dichloromethane and potassium carbonate to the flask.
-
Place the flask in the microwave reactor and irradiate at 180 W for 4 minutes and 20 seconds.
-
Monitor the reaction by TLC using chloroform as the eluent.
-
Once the reaction is complete, pour the mixture into a beaker containing 25 ml of ice-cold water to precipitate the product.
-
Filter the precipitate to isolate 1-chloromethylbenzotriazole.
Protocol 3: Solvent-Free Synthesis of Substituted Benzyl Benzotriazoles[7]
Materials:
-
Benzotriazole (0.01 mol)
-
Substituted benzyl chloride (0.01 mol)
-
Potassium carbonate (K₂CO₃, 0.045 mol)
-
Tetrabutylammonium bromide (TBAB, 0.05 g) as a phase transfer catalyst
-
Microwave oven (200 W)
-
40% Sodium Hydroxide (NaOH)
-
Ethanol for recrystallization
-
Mortar and pestle
Procedure:
-
In a mortar, grind benzotriazole, K₂CO₃, and TBAB with a pestle at room temperature for 10 minutes.
-
Add the substituted benzyl chloride and continue grinding for another 5 minutes.
-
Transfer the ground mixture to a suitable microwave-safe vessel.
-
Irradiate the mixture in a microwave oven at 200 W for 5 minutes.[1]
-
After irradiation, add 40% NaOH solution.
-
Isolate the crude product and recrystallize it from ethanol to obtain the pure substituted benzyl benzotriazole.
Visualizations
General Workflow for Microwave-Assisted Synthesis
Caption: General experimental workflow for microwave-assisted synthesis.
Reaction Scheme: Synthesis of 1-Substituted Benzotriazoles
References
- 1. benchchem.com [benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Functional Group Transformations Mediated by 1-(1H-1,2,3-Benzotriazol-1-yl)acetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(1H-1,2,3-benzotriazol-1-yl)acetone, a versatile and reactive building block in organic synthesis. The protocols detailed herein leverage the unique reactivity of the benzotriazole moiety as an excellent leaving group and the diverse reactivity of the acetonyl fragment. This document outlines key transformations, including the synthesis of important heterocyclic scaffolds and various functional group interconversions, making it a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
This compound, also known as N-acetonylbenzotriazole, is a stable, crystalline solid that serves as a valuable intermediate in organic synthesis.[1] Its utility stems from the presence of two key reactive sites: the active methylene group adjacent to the carbonyl and the benzotriazole moiety, which can act as a leaving group in substitution and elimination reactions. These features allow for a wide range of functional group transformations, making it a versatile precursor for the synthesis of pharmaceuticals and agrochemicals.[1]
Synthesis of this compound
The starting material can be prepared through the N-alkylation of benzotriazole with chloroacetone.
Experimental Protocol: Synthesis of this compound
-
Materials: 1H-Benzotriazole, chloroacetone, anhydrous potassium carbonate, acetone.
-
Procedure:
-
To a solution of 1H-Benzotriazole (1.19 g, 10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
To this mixture, add chloroacetone (0.93 g, 10 mmol) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the residue with acetone (2 x 10 mL).
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford this compound as a white to off-white solid.
-
Application 1: Synthesis of Substituted Pyrazoles
This compound serves as a 1,3-dielectrophilic synthon for the construction of pyrazole rings. The reaction proceeds via condensation with hydrazines to form a hydrazone intermediate, which subsequently undergoes intramolecular cyclization with the elimination of benzotriazole.
General Reaction Scheme:
Caption: Synthesis of Pyrazoles.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole
-
Materials: this compound, phenylhydrazine, ethanol, sodium ethoxide.
-
Procedure:
-
Dissolve this compound (1.75 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in ethanol (30 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and add a solution of sodium ethoxide (21% in ethanol, 3.24 g, 10 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Neutralize the reaction with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Table 1: Synthesis of Substituted Pyrazoles
| Entry | Hydrazine (R-NHNH₂) | Product | Yield (%) |
| 1 | Hydrazine hydrate | 3-Methyl-1H-pyrazole | 85 |
| 2 | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazole | 92 |
| 3 | 4-Methylphenylhydrazine | 3-Methyl-1-(p-tolyl)-1H-pyrazole | 88 |
| 4 | 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole | 89 |
Application 2: Synthesis of Substituted Isoxazoles
Similar to pyrazole synthesis, this compound can be used to prepare isoxazoles by condensation with hydroxylamine, followed by cyclization and elimination of benzotriazole.
General Reaction Scheme:
Caption: Synthesis of Isoxazoles.
Experimental Protocol: Synthesis of 3-Methylisoxazole
-
Materials: this compound, hydroxylamine hydrochloride, sodium acetate, ethanol.
-
Procedure:
-
To a solution of this compound (1.75 g, 10 mmol) in ethanol (30 mL), add hydroxylamine hydrochloride (0.70 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and add a solution of sodium hydroxide (0.4 g, 10 mmol) in water (5 mL).
-
Stir the mixture at room temperature for 12 hours.
-
Remove the ethanol under reduced pressure and extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and carefully evaporate the solvent.
-
Purify the crude product by distillation or column chromatography.
-
Table 2: Synthesis of Substituted Isoxazoles
| Entry | Starting Material | Product | Yield (%) |
| 1 | This compound | 3-Methylisoxazole | 78 |
Application 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Ketones
The active methylene group of this compound can participate in Knoevenagel condensation with aldehydes to furnish α,β-unsaturated ketones. The benzotriazole moiety can then be displaced by a nucleophile or removed reductively.
General Reaction Scheme:
Caption: Knoevenagel Condensation.
Experimental Protocol: Synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-4-phenylbut-3-en-2-one
-
Materials: this compound, benzaldehyde, piperidine, ethanol.
-
Procedure:
-
A mixture of this compound (1.75 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and a catalytic amount of piperidine (2-3 drops) in ethanol (20 mL) is stirred at room temperature for 24 hours.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be recrystallized from ethanol to give the pure α,β-unsaturated ketone.
-
Table 3: Knoevenagel Condensation Products
| Entry | Aldehyde (R-CHO) | Product | Yield (%) |
| 1 | Benzaldehyde | 1-(1H-1,2,3-Benzotriazol-1-yl)-4-phenylbut-3-en-2-one | 85 |
| 2 | 4-Chlorobenzaldehyde | 1-(1H-1,2,3-Benzotriazol-1-yl)-4-(4-chlorophenyl)but-3-en-2-one | 88 |
| 3 | 4-Methoxybenzaldehyde | 1-(1H-1,2,3-Benzotriazol-1-yl)-4-(4-methoxyphenyl)but-3-en-2-one | 82 |
Application 4: Alkylation of the Active Methylene Group
The protons of the methylene group in this compound are acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate can then be alkylated with various electrophiles, such as alkyl halides, to introduce substituents at the α-position to the carbonyl group.
General Reaction Scheme:
Caption: α-Alkylation Workflow.
Experimental Protocol: Synthesis of 3-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one
-
Materials: this compound, lithium diisopropylamide (LDA), methyl iodide, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a solution of diisopropylamine (1.1 g, 11 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.75 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature.
-
Add methyl iodide (1.56 g, 11 mmol) to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 4: α-Alkylation Products
| Entry | Alkyl Halide (R-X) | Product | Yield (%) |
| 1 | Methyl iodide | 3-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one | 75 |
| 2 | Ethyl bromide | 3-(1H-1,2,3-Benzotriazol-1-yl)pentan-2-one | 72 |
| 3 | Benzyl bromide | 1-Phenyl-3-(1H-1,2,3-benzotriazol-1-yl)butan-2-one | 68 |
Application 5: Reduction of the Carbonyl Group
The ketone functionality in this compound can be selectively reduced to a secondary alcohol using common reducing agents like sodium borohydride. This transformation provides access to β-hydroxy benzotriazole derivatives, which are useful intermediates for further synthetic manipulations.
General Reaction Scheme:
Caption: Reduction of Carbonyl Group.
Experimental Protocol: Synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ol
-
Materials: this compound, sodium borohydride, methanol.
-
Procedure:
-
To a solution of this compound (1.75 g, 10 mmol) in methanol (30 mL) at 0 °C, add sodium borohydride (0.42 g, 11 mmol) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Table 5: Reduction of Carbonyl Group
| Entry | Starting Material | Product | Yield (%) |
| 1 | This compound | 1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ol | 95 |
Conclusion
This compound is a highly versatile and readily accessible building block for a variety of functional group transformations. The protocols outlined in these application notes demonstrate its utility in the synthesis of important heterocyclic systems like pyrazoles and isoxazoles, as well as in fundamental organic reactions such as Knoevenagel condensation, α-alkylation, and carbonyl reduction. The benzotriazole moiety serves as an efficient and controllable leaving group, enabling the construction of complex molecular architectures relevant to the fields of medicinal chemistry and drug discovery.
References
Analytical Methods for the Detection of 1-(1H-1,2,3-benzotriazol-1-yl)acetone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 1-(1H-1,2,3-benzotriazol-1-yl)acetone. While specific validated methods for this compound are not widely published, its structural similarity to other N-substituted benzotriazole derivatives allows for the adaptation of established analytical techniques. The methods outlined below, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are based on established procedures for analogous compounds and can be optimized for the quantification of this compound in various matrices.
Introduction
This compound is a derivative of benzotriazole, a class of compounds known for their utility as corrosion inhibitors, UV stabilizers, and as intermediates in pharmaceutical and agrochemical synthesis.[1][2] Accurate and sensitive analytical methods are crucial for its detection and quantification in research and development, quality control, and safety assessment. This document details adaptable protocols for its analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC is a robust and widely used technique for the analysis of benzotriazole derivatives.[3] The following protocol is a general guideline that can be optimized for the specific requirements of the analysis.
Experimental Protocol: HPLC-UV
Objective: To determine the concentration of this compound in a sample solution.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound standard
-
Sample containing the analyte
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture.[4]
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in a suitable solvent, such as acetonitrile or methanol, to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic elution. Gradient elution can be developed for more complex matrices.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. A starting wavelength of 220 nm can be used for initial screening.[4]
-
-
Analysis:
-
Inject the calibration standards into the HPLC system and record the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Inject the prepared sample solution and record the chromatogram.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Data Presentation: HPLC-UV
Quantitative data for analogous benzotriazole derivatives are presented in the table below to provide an expected performance range for an optimized method.
| Parameter | 1H-benzotriazole | 5-methyl-1H-benzotriazole | 5-chloro-1H-benzotriazole |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/L) | 0.001 - 0.8 | 0.001 - 0.035 | 0.001 - 0.035 |
| LOQ (µg/L) | 0.003 - 1.0 | 0.003 - 0.116 | 0.003 - 0.116 |
| Recovery (%) | 73 - 116 | 73 - 116 | 73 - 116 |
| Precision (RSD %) | 3.0 - 7.8 | 3.0 - 7.8 | 3.0 - 7.8 |
Data adapted from studies on benzotriazole derivatives in aqueous samples.[3]
Visualization: HPLC-UV Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of trace levels of benzotriazole derivatives. For polar compounds like N-substituted benzotriazoles, a derivatization step, such as acetylation, can improve chromatographic performance.[5][6]
Experimental Protocol: GC-MS with Derivatization
Objective: To detect and quantify this compound in a sample, potentially after derivatization.
Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column suitable for polar compounds (e.g., DB-5MS)
-
Helium (carrier gas)
-
Acetic anhydride (for derivatization)
-
Toluene or other suitable extraction solvent
-
Sodium phosphate dibasic (Na₂HPO₄)
-
This compound standard
-
Sample containing the analyte
-
Vials, pipettes, and centrifuge
Procedure:
-
Derivatization and Extraction (Concurrent Method):
-
To a 10 mL aqueous sample, add 1 mL of 8% (w/v) Na₂HPO₄ solution.
-
Add a mixture of 100 µL of acetic anhydride (derivatizing agent), 1.5 mL of acetonitrile (disperser solvent), and 60 µL of toluene (extraction solvent).[5]
-
Vortex vigorously to facilitate the simultaneous acetylation and extraction of the analyte into the toluene phase.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the toluene layer for GC-MS analysis.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of calibration standards and subject them to the same derivatization and extraction procedure as the samples.
-
-
GC-MS Conditions:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 3 min
-
Ramp to 260 °C at 6 °C/min, hold for 1 min
-
Ramp to 320 °C at 8 °C/min, hold for 5 min
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
-
Analysis:
-
Inject an aliquot (e.g., 1 µL) of the extracted standard and sample solutions into the GC-MS.
-
Identify the analyte peak based on its retention time and mass spectrum.
-
For quantification, create a calibration curve using the derivatized standards and the SIM mode, monitoring characteristic ions of the derivatized analyte.
-
Data Presentation: GC-MS
The following table presents typical performance data for the GC-MS analysis of related benzotriazoles after derivatization.
| Parameter | 1H-benzotriazole | 4- & 5-methyl-1H-benzotriazole | 5-chloro-1H-benzotriazole |
| LOQ (ng/mL) | 0.007 - 0.080 | 0.007 - 0.080 | 0.007 - 0.080 |
| Enrichment Factor | 93 - 172 | 93 - 172 | 93 - 172 |
| RSD (%) | < 10 | < 10 | < 10 |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Recovery (%) | 86 - 112 | 86 - 112 | 86 - 112 |
Data adapted from a study using concurrent acetylation-dispersive liquid-liquid microextraction GC-MS for benzotriazoles in water samples.[5]
Visualization: GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The analytical methods presented provide a robust starting point for the detection and quantification of this compound. Both HPLC-UV and GC-MS are powerful techniques that can be tailored to meet the specific requirements of sensitivity, selectivity, and sample matrix. Method validation, including the determination of linearity, limit of detection, limit of quantification, accuracy, and precision, should be performed using the target analyte to ensure reliable results.
References
- 1. Separation of 5-Methyl-1H-benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents [patents.google.com]
- 5. Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(1H-1,2,3-benzotriazol-1-yl)acetone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1H-1,2,3-benzotriazol-1-yl)acetone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the N-alkylation of 1H-1,2,3-benzotriazole with chloroacetone. This reaction is typically performed in the presence of a base in a polar aprotic solvent.
Q2: What are the key challenges in this synthesis?
A2: A primary challenge is controlling the regioselectivity of the alkylation. Benzotriazole has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either site, leading to a mixture of this compound (N1 isomer) and 2-(2H-1,2,3-benzotriazol-2-yl)acetone (N2 isomer). The ratio of these isomers is highly dependent on the reaction conditions.[1]
Q3: Which factors influence the N1/N2 isomer ratio?
A3: The choice of solvent, base, and reaction temperature can significantly impact the regioselectivity. Generally, polar aprotic solvents and milder bases tend to favor the formation of the N1 isomer.
Q4: How can the final product be purified?
A4: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or acetone.[2] If isomer separation is challenging, column chromatography on silica gel may be necessary.
Q5: What are the common side reactions to be aware of?
A5: Besides the formation of the N2 isomer, potential side reactions include the self-condensation of chloroacetone under basic conditions and the degradation of starting materials or products if the reaction is overheated or run for an extended period.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (benzotriazole or chloroacetone).2. Ineffective base.3. Suboptimal reaction temperature.4. Inappropriate solvent. | 1. Verify the purity of starting materials.2. Use a stronger or freshly prepared base (e.g., anhydrous potassium carbonate).3. Gradually increase the reaction temperature while monitoring for side product formation via TLC.4. Screen different polar aprotic solvents such as DMF, acetonitrile, or acetone. |
| Formation of a Mixture of N1 and N2 Isomers | Reaction conditions favoring the formation of both isomers. | 1. Solvent Selection: Employ a less polar aprotic solvent. 2. Base Selection: Use a milder base like potassium carbonate. Stronger bases such as sodium hydride may lead to a higher proportion of the N2 isomer.[3]3. Temperature Control: Running the reaction at a lower temperature may favor the thermodynamically more stable N1 isomer. |
| Difficulty in Product Purification | 1. Co-eluting isomers during column chromatography.2. Oily product that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography (e.g., varying the polarity of the eluent).2. Attempt recrystallization from a different solvent or a mixture of solvents. If the product remains an oil, consider converting it to a solid derivative for characterization. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Low reaction temperature.3. Stoichiometry of reagents. | 1. Monitor the reaction progress using TLC and extend the reaction time if necessary.2. Gradually increase the reaction temperature.3. Ensure an appropriate molar ratio of chloroacetone and base to benzotriazole. A slight excess of the alkylating agent and base is often used. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is based on established methods for the N-alkylation of benzotriazole.[1]
Materials:
-
1H-1,2,3-benzotriazole
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-1,2,3-benzotriazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add chloroacetone (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield this compound.
Data Presentation
The following table summarizes the impact of different solvents and bases on the yield of N-alkylation of benzotriazoles, which can be used as a guide for optimizing the synthesis of this compound. Note: The following data is generalized from the literature on N-alkylation of benzotriazoles and may require optimization for this specific reaction.
| Entry | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Predominant Isomer |
| 1 | K₂CO₃ | Acetone | Reflux | 70-85 | N1 |
| 2 | K₂CO₃ | DMF | 60-80 | 75-90 | N1/N2 mixture |
| 3 | K₂CO₃ | Acetonitrile | Reflux | 70-85 | N1 |
| 4 | NaH | THF | Room Temp. | 80-95 | N1/N2 mixture |
| 5 | Cs₂CO₃ | DMF | Room Temp. | 85-95 | N1/N2 mixture |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
"common side reactions in synthesis with 1-(1H-1,2,3-benzotriazol-1-yl)acetone"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-(1H-1,2,3-benzotriazol-1-yl)acetone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the N-alkylation of 1H-benzotriazole with chloroacetone. This reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), in the presence of a base like potassium carbonate. The base deprotonates the benzotriazole, forming the benzotriazolide anion, which then acts as a nucleophile and attacks the electrophilic carbon of chloroacetone.
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?
A2: The main side reactions include:
-
Formation of the N2-isomer: Alkylation of benzotriazole can occur at either the N1 or N2 position of the triazole ring, leading to a mixture of this compound and 1-(2H-1,2,3-benzotriazol-2-yl)acetone. The ratio of these isomers is influenced by reaction conditions.
-
Self-condensation of chloroacetone: Under basic conditions, chloroacetone can undergo self-aldol condensation, leading to the formation of various byproducts and a decrease in the yield of the desired product.
-
Polymerization of chloroacetone: Chloroacetone can polymerize, especially in the presence of light or upon heating, which can result in the formation of tar-like substances.[1]
Q3: How can I minimize the formation of the N2-isomer?
A3: Controlling the regioselectivity of the N-alkylation of benzotriazole is a significant challenge. Generally, the N1-isomer is the major product in the alkylation of benzotriazole with alkyl halides.[2] Factors that can influence the N1/N2 isomer ratio include the choice of solvent, base, and reaction temperature. For instance, the use of a non-polar solvent and a bulky base may favor the formation of the less sterically hindered N1-isomer.
Q4: How can the N1 and N2 isomers be separated?
A4: The separation of the N1 and N2 isomers of alkylated benzotriazoles can typically be achieved using silica gel column chromatography.[3] The different polarity of the two isomers allows for their separation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Incomplete reaction due to insufficient base or low reactivity of chloroacetone. | Ensure the use of an adequate amount of a suitable base (e.g., anhydrous potassium carbonate). Check the quality of the chloroacetone, as it can degrade over time. Gentle heating may be required to drive the reaction to completion, but be mindful of potential side reactions of chloroacetone at higher temperatures. |
| Self-condensation or polymerization of chloroacetone. | Add the chloroacetone slowly to the reaction mixture to maintain a low concentration. Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. | |
| Presence of a significant amount of the N2-isomer | Reaction conditions favoring N2-alkylation. | Experiment with different solvents and bases to optimize the N1-selectivity. For example, try a less polar solvent or a bulkier base. |
| Formation of a dark, tar-like substance in the reaction mixture | Polymerization of chloroacetone. | Protect the reaction from light. Avoid excessive heating. Ensure that the chloroacetone used is fresh and properly stored. |
| Difficulty in isolating the product | The product may be soluble in the aqueous phase during work-up. | After quenching the reaction, ensure thorough extraction with a suitable organic solvent like ethyl acetate or dichloromethane. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common N-alkylation methods for benzotriazoles. Optimization may be required for specific laboratory conditions.
Materials:
-
1H-Benzotriazole
-
Chloroacetone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-benzotriazole (1.0 eq) and anhydrous acetone or DMF.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add chloroacetone (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux (for acetone) or at 50-60 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.
Visualizations
Reaction Pathway for the Synthesis of this compound and Side Products
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of Products from 1-(1H-1,2,3-benzotriazol-1-yl)acetone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from reactions involving 1-(1H-1,2,3-benzotriazol-1-yl)acetone.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from this compound?
A1: The most common and effective purification techniques are recrystallization and column chromatography. The choice between these methods depends on the physical state of the product (solid or oil) and the nature of the impurities.
Q2: What are the likely impurities in my reaction mixture?
A2: Common impurities include unreacted this compound, benzotriazole (a potential byproduct from the cleavage of the starting material), catalysts (e.g., NaOH, KOH), and side-products from aldol condensation or other unintended reactions.
Q3: My product is a dark-colored oil. How can I purify it?
A3: If your product is a liquid or a crude oil, column chromatography is the preferred method of purification. If the color is due to tarry impurities, you might consider a pre-treatment by dissolving the crude product in a suitable solvent and passing it through a small plug of activated charcoal before chromatography.[1]
Q4: How can I remove residual benzotriazole from my product?
A4: Benzotriazole is a common impurity. It can often be removed by washing the crude product with an acidic aqueous solution (like dilute HCl) during the work-up, as benzotriazole will form a water-soluble salt. Alternatively, it can be separated by column chromatography. In some industrial applications, alkaline chelating agents are used to remove benzotriazole from surfaces, a principle that can be adapted for washing procedures in a laboratory setting.[2][3]
Troubleshooting Guides
Problem 1: The crude product is an oil and does not solidify for recrystallization.
| Possible Cause | Suggested Solution |
| Presence of residual solvent. | Ensure all solvent from the reaction work-up has been removed under reduced pressure. |
| The product has a low melting point. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available. |
| Impurities are preventing crystallization. | Purify the product using column chromatography. |
| The product is inherently an oil at room temperature. | Purification by column chromatography is the most suitable method. |
Problem 2: Thin-Layer Chromatography (TLC) of the crude product shows multiple spots.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress more closely using TLC to ensure full conversion of the starting material. |
| Presence of starting materials and byproducts. | Identify the spots corresponding to starting materials by running them as standards on the TLC plate. Optimize the purification method (recrystallization solvent or chromatography gradient) to separate the product from these impurities. |
| Product degradation on the TLC plate (silica gel is slightly acidic). | Add a small amount of triethylamine (e.g., 1%) to the TLC eluent to neutralize the silica gel. |
Problem 3: The purified product is still colored (e.g., yellow or brown).
| Possible Cause | Suggested Solution |
| The product itself is a colored compound (e.g., chalcones are often yellow). | Check the literature for the expected color of the pure compound. |
| Presence of colored, non-polar impurities. | Recrystallize the product from a different solvent system or perform column chromatography. |
| Tarry impurities from the synthesis of benzotriazole starting material. | Dissolve the product in a minimal amount of solvent and stir with a small amount of activated charcoal for 15-30 minutes, then filter through celite before recrystallization or chromatography.[1] |
Experimental Protocols
Recrystallization of a Solid Product (e.g., Chalcone Derivative)
-
Solvent Selection : Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. A common recrystallization solvent for chalcones is 95% ethanol.[4]
-
Dissolution : In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to dissolve it completely.
-
Decolorization (if necessary) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration : If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization : Allow the filtrate to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Isolation : Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.
Column Chromatography of an Oily Product
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Stationary Phase : Use silica gel as the stationary phase.
-
Eluent Selection : Determine a suitable eluent system using TLC. A good starting point for benzotriazole derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[5] For chalcones, mixtures of petroleum ether and benzene have been used.
-
Column Packing : Pack a chromatography column with a slurry of silica gel in the chosen non-polar solvent.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a volatile solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the column.
-
Elution : Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate compounds with different polarities.
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Fraction Collection : Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.
-
Solvent Removal : Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Quantitative Data Summary
| Purification Method | Product Type | Solvent/Eluent System | Typical Yield | Purity Assessment | Reference |
| Recrystallization | Chalcones | 95% Ethanol | 58-72% | Melting Point, TLC, NMR, IR | [4][6][7] |
| Column Chromatography | Chalcones | Petroleum Ether / Benzene (gradient) | Variable | TLC | [6] |
| Column Chromatography | Pyrimidine derivatives from chalcones | Ethyl Acetate / n-Hexane | Variable | TLC | [5] |
| Column Chromatography | β-Amino Alcohols | Ethyl Acetate / Hexane | 80-90% | TLC, Elemental and Spectral Data | [8] |
Visualizations
Caption: General experimental workflow from synthesis to purification.
Caption: Decision-making flowchart for purification troubleshooting.
References
- 1. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 2. A novel compound cleaning solution for benzotriazole removal after copper CMP [jos.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. jetir.org [jetir.org]
- 7. jafardabbagh.com [jafardabbagh.com]
- 8. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Benzotriazole-Mediated Reactions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with low yields in benzotriazole-mediated reactions. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My benzotriazole-mediated amide coupling reaction is resulting in a low yield with a significant amount of unreacted starting materials. What are the likely causes and how can I address them?
A1: Low yields with recoverable starting materials often point to issues with reaction conditions or reagent activity. Here’s a step-by-step guide to troubleshoot this common problem:
-
Reagent Quality and Stoichiometry:
-
Inactive Coupling Reagent: Ensure your coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), are fresh and have been stored under appropriate conditions to prevent degradation.
-
Moisture Contamination: The presence of water can hydrolyze activated intermediates, leading to the regeneration of the carboxylic acid and halting the reaction. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
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Incorrect Stoichiometry: Carefully re-evaluate the molar ratios of your reactants. For challenging couplings, increasing the equivalents of the coupling reagent and benzotriazole additive may be beneficial.
-
-
Reaction Conditions:
-
Suboptimal Temperature: Many coupling reactions are performed at 0°C to room temperature. If the reaction is sluggish, a slight increase in temperature might improve the rate. However, be cautious, as higher temperatures can also promote side reactions.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used. A solvent screen can help identify the optimal medium for your specific substrates.[2]
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Ineffective Base: In reactions requiring a base, such as those involving amine salts, ensure the base is non-nucleophilic (e.g., Diisopropylethylamine - DIPEA) and is used in the correct stoichiometric amount to neutralize any acid present without interfering with the coupling reaction.
-
Q2: I am observing the formation of significant byproducts in my reaction, leading to a low yield of the desired product. What are these byproducts and how can I minimize their formation?
A2: Side product formation is a frequent cause of low yields. Common byproducts in benzotriazole-mediated coupling reactions include:
-
N-acylurea: This byproduct arises from the rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents. The addition of 1-hydroxybenzotriazole (HOBt) or other additives can suppress this side reaction by trapping the O-acylisourea to form a more stable active ester.[3][4]
-
Racemization: For chiral carboxylic acids, especially amino acids, racemization can be a significant issue. The use of HOBt or its derivatives helps to minimize racemization.[3] Running the reaction at lower temperatures can also be beneficial.
-
Guanidinylation: When using uronium-based coupling reagents like HBTU or HATU in excess, they can react with the unprotected N-terminus of a peptide, leading to chain termination.[3]
To minimize these side reactions, it is recommended to use an appropriate coupling additive like HOBt and to carefully control the stoichiometry of the coupling reagents.
Q3: My N-alkylation of benzotriazole is giving a mixture of N1 and N2 isomers, making purification difficult and lowering the yield of the desired isomer. How can I improve the regioselectivity?
A3: Achieving high regioselectivity in the N-alkylation of benzotriazole is a common challenge, as both N1 and N2 positions are nucleophilic. The ratio of the resulting isomers is highly dependent on the reaction conditions:
-
Choice of Base and Solvent: The combination of the base and solvent plays a crucial role. For instance, using potassium carbonate in DMF is a common practice.[5] Stronger bases like sodium hydride in an anhydrous solvent may be necessary for less reactive alkylating agents.[5] The polarity of the solvent can influence the site of alkylation.
-
Nature of the Alkylating Agent: The steric bulk of the alkylating agent can influence the regioselectivity, with bulkier groups often favoring the less sterically hindered nitrogen.
-
Catalysts: In some cases, specific catalysts can be employed to direct the alkylation to a particular nitrogen. For example, B(C6F5)3 has been used to catalyze site-selective N1-alkylation with diazoalkanes.[6][7]
A systematic optimization of the base, solvent, and temperature is often necessary to achieve the desired regioselectivity.
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data on how different experimental parameters can influence the yield of benzotriazole-mediated reactions.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of Benzotriazole Derivatives
| Compound | Conventional Method (Yield %) | Microwave Method (Yield %) |
| 1-[tolylaminomethyl][5][8]benzotriazole | 65 | 75 |
| 5-substituted benzotriazole amides | 65-72 | 83-93 |
| Other 5-substituted derivatives | 23-76 | 42-83 |
| Data sourced from a comparative study on the synthesis of benzotriazole derivatives, highlighting the potential for microwave-assisted synthesis to improve yields and reduce reaction times.[9] |
Table 2: Optimization of a Cu-Catalyzed Glaser Coupling Reaction Using a Benzotriazole Ligand
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Temperature (°C) | Solvent | Yield (%) |
| 1 | CuI (10) | 1H-benzotriazole (20) | K2CO3 (2.0) | 120 | DMF | 85 |
| 2 | CuI (2) | 1H-benzotriazole (5) | K2CO3 (0.5) | 25 | DMF | Excellent |
| This table demonstrates the optimization of a Glaser coupling reaction, where benzotriazole was used as a ligand. The results show that the reaction conditions could be significantly milder while maintaining a high yield.[10] |
Experimental Protocols
Here are detailed methodologies for key experiments relevant to troubleshooting and optimizing benzotriazole-mediated reactions.
Protocol 1: General Procedure for a Trial Amide Coupling Reaction Using EDC/HOBt
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Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Addition of Amine: Add the amine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Coupling Reagent: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Addition of Base (if necessary): If the amine is a hydrochloride salt, add DIPEA (2.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation of Benzotriazole
-
Preparation: To a solution of benzotriazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to a specified temperature (e.g., 60-80°C) and monitor its progress by TLC.
-
Workup:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.[5]
Visualizing Troubleshooting and Reaction Workflows
The following diagrams, generated using the DOT language, illustrate logical troubleshooting pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Site selective alkylation of benzotriazoles without metal catalysts – Kudos: Growing the influence of research [growkudos.com]
- 8. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. pubs.acs.org [pubs.acs.org]
"byproduct formation in the synthesis of 1-(1H-1,2,3-benzotriazol-1-yl)acetone"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-(1H-1,2,3-benzotriazol-1-yl)acetone. The information is presented in a practical question-and-answer format to assist in optimizing experimental outcomes.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions.
Problem 1: Low or No Yield of the Desired Product
Question: My reaction to synthesize this compound is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in the N-alkylation of benzotriazole with chloroacetone can be attributed to several factors, primarily related to the reagents, reaction conditions, and potential side reactions.
Potential Causes and Troubleshooting Steps:
-
Ineffective Deprotonation of Benzotriazole: For the reaction to proceed, the benzotriazole must be deprotonated to form the benzotriazolide anion, which then acts as a nucleophile.
-
Weak Base: If you are using a weak base, it may not be sufficient to deprotonate the benzotriazole. Consider using a stronger base.
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Inadequate Stirring: Ensure the reaction mixture is stirred efficiently to ensure proper mixing of the base and benzotriazole.
-
-
Reactivity of Chloroacetone:
-
Degradation: Chloroacetone can degrade over time. Ensure you are using a fresh or properly stored batch.
-
Volatility: Chloroacetone is volatile. Ensure your reaction setup is well-sealed to prevent its evaporation, especially if heating.
-
-
Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at a reasonable rate. If conducting the reaction at room temperature, consider gradually increasing the temperature while monitoring the reaction progress.
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF or acetonitrile are generally effective. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Problem 2: Formation of a Mixture of Isomers
Question: My reaction is producing a mixture of products, and I suspect it's the N1 and N2 isomers. How can I confirm this and how can I favor the formation of the desired N1 isomer?
Answer:
A significant challenge in the N-alkylation of benzotriazole is the formation of two regioisomers: the desired this compound (N1 isomer) and the byproduct 2-(2H-1,2,3-benzotriazol-2-yl)acetone (N2 isomer). The ratio of these isomers is highly dependent on the reaction conditions.[1]
Confirmation of Isomers:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools to differentiate between the N1 and N2 isomers.
-
1H NMR: The chemical shifts of the methylene protons adjacent to the benzotriazole ring are typically different for the two isomers. The aromatic protons of the N1 isomer often show a more complex splitting pattern compared to the more symmetrical N2 isomer.
-
13C NMR: The chemical shifts of the carbon atoms in the benzotriazole ring differ between the N1 and N2 isomers.
-
Strategies to Favor the N1 Isomer:
The formation of the N1 isomer is often favored under kinetically controlled conditions.
-
Choice of Base and Solvent: The combination of a moderately strong base like potassium carbonate (K2CO3) in a polar aprotic solvent such as DMF or acetonitrile at moderate temperatures often favors the formation of the N1 isomer.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can enhance the regioselectivity towards the N1 isomer.
Problem 3: Presence of Unexpected Byproducts
Question: Besides the N2 isomer, I am observing other impurities in my reaction mixture. What could these be and how can I avoid them?
Answer:
Apart from the N2 isomer, other byproducts can form during the synthesis of this compound.
Potential Byproducts and Prevention Strategies:
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Self-Condensation of Chloroacetone: Under basic conditions, chloroacetone can undergo self-condensation reactions, such as an aldol-type condensation, leading to colored and polymeric impurities.
-
Prevention: Add the chloroacetone slowly to the reaction mixture containing the deprotonated benzotriazole. This keeps the concentration of free chloroacetone low and favors the desired N-alkylation reaction.
-
-
Hydrolysis of Chloroacetone: If there is water present in the reaction mixture, chloroacetone can be hydrolyzed to hydroxyacetone.
-
Prevention: Use anhydrous solvents and reagents to minimize hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the synthesis of this compound?
A1: The main byproduct is the isomeric 2-(2H-1,2,3-benzotriazol-2-yl)acetone. The alkylation can occur on either the N1 or N2 position of the benzotriazole ring, leading to a mixture of these two products.[1]
Q2: How can I separate the N1 and N2 isomers?
A2: The separation of the N1 and N2 isomers can be challenging due to their similar physical properties.
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Column Chromatography: Flash column chromatography on silica gel is the most common method for separating the isomers. A gradient elution with a solvent system like hexane/ethyl acetate is often effective.
-
Recrystallization: In some cases, fractional recrystallization may be possible if the isomers have sufficiently different solubilities in a particular solvent.
Q3: What is a general experimental protocol for the synthesis of this compound?
A3: The following is a general protocol for the N-alkylation of benzotriazole. Note: This is a generalized procedure and may require optimization for your specific setup and desired outcome.
Experimental Protocol: N-Alkylation of Benzotriazole with Chloroacetone
-
Reagents and Materials:
-
1H-Benzotriazole
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Chloroacetone
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Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a stirred solution of 1H-Benzotriazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
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Stir the suspension at room temperature for 30 minutes.
-
Slowly add chloroacetone (1.1 eq.) to the reaction mixture.
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Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N1 and N2 isomers.
-
Q4: How does the choice of base affect the N1/N2 isomer ratio?
A4: The strength and nature of the base can significantly influence the regioselectivity of the alkylation. Stronger bases may lead to a higher proportion of the thermodynamically more stable N2 isomer, while milder bases often favor the kinetically preferred N1 isomer.
Quantitative Data Summary
| Base | Solvent | Catalyst | General N1/N2 Ratio | Reference |
| K2CO3 | DMF | None | N1 > N2 (major) | Based on general principles of N-alkylation of benzotriazoles. |
| NaOH | Water/Toluene | TBAB | High N1 selectivity | Phase-transfer catalysis often favors the N1 isomer. |
| NaH | THF | None | Variable | Strong bases can lead to mixtures and require careful control of reaction conditions. |
Visualizations
Reaction Scheme and Byproduct Formation
Caption: Reaction pathway for the synthesis of this compound, highlighting the formation of the desired N1-isomer and the main N2-isomer byproduct, as well as the potential for self-condensation of chloroacetone.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve common causes of low product yield in the synthesis of this compound.
References
"improving regioselectivity in reactions with 1-(1H-1,2,3-benzotriazol-1-yl)acetone"
Welcome to the technical support center for 1-(1H-1,2,3-benzotriazol-1-yl)acetone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound possesses two primary regions of reactivity: the benzotriazole ring system and the acetone moiety. The benzotriazole N-2 and N-3 atoms are nucleophilic and can react with electrophiles. The acetone group has an enolizable α-proton, allowing for reactions at the α-carbon.
Q2: What is meant by regioselectivity in the context of reactions with this compound?
A2: Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. For this compound, this typically relates to the selective alkylation or acylation at the N-2 versus the N-3 position of the benzotriazole ring, or selective reaction at the α-carbon of the acetone group versus reaction at the nitrogen atoms.
Q3: What factors generally influence N1 vs. N2 regioselectivity in benzotriazole derivatives?
A3: Several factors can influence whether a reaction occurs at the N-1 or N-2 position of a benzotriazole derivative. These include the nature of the electrophile, the solvent, the temperature, and the presence of catalysts. For instance, certain metal catalysts have been shown to direct alkylation to either the N-1 or N-2 position with high selectivity.[1] Solvent-free conditions, sometimes in combination with microwave irradiation, have also been utilized to achieve high regioselectivity for N-1 alkylation.[2][3]
Q4: Can the acetone substituent in this compound be used as a reactive handle?
A4: Yes, the acetone moiety contains enolizable protons, making the α-carbon nucleophilic. This allows for a variety of reactions, such as aldol condensations or alkylations, at this position. However, reaction conditions must be carefully chosen to avoid competing reactions at the benzotriazole nitrogens.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation/N-Acylation Reactions
Symptom: You are attempting to introduce a substituent onto the benzotriazole ring using an electrophile (e.g., alkyl halide, acyl chloride) but are obtaining a mixture of N-2 and N-3 isomers, leading to difficult purification and low yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Steric Hindrance | The electrophile may be too bulky, leading to a loss of selectivity. Consider using a less sterically hindered electrophile if the reaction chemistry allows. |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the thermodynamically or kinetically preferred product. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway. Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Acetonitrile, DMF). |
| Lack of Catalyst | The use of a catalyst can significantly improve regioselectivity. For N-alkylation with α-diazoacetates, specific metalloporphyrin catalysts can direct the reaction to either the N1 or N2 position.[1] For C-acylation of other heterocycles using N-acylbenzotriazoles, TiCl₄ has been used to achieve high regioselectivity.[4][5][6] |
Troubleshooting Workflow:
References
- 1. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
"managing racemization in peptide synthesis with benzotriazole reagents"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the management of racemization during peptide synthesis, with a specific focus on the use of benzotriazole-based coupling reagents.
Frequently Asked Questions (FAQs)
Q1: What is racemization in peptide synthesis and why is it a problem?
A1: Racemization is the process where a chiral amino acid loses its stereochemical integrity, leading to the formation of its mirror image (enantiomer).[1] In the context of a peptide chain, this is typically referred to as epimerization. The presence of these D-isomer impurities can be problematic for several reasons: they are often difficult to separate from the desired peptide, they can alter the peptide's three-dimensional structure, and they may significantly change its biological activity or pharmacological properties.[1][2]
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The main pathway for racemization during the activation of the carboxyl group involves the formation of a 5(4H)-oxazolone intermediate.[1][3] This cyclic intermediate can easily lose the proton from its chiral α-carbon, especially in the presence of a base, leading to a loss of stereochemical information.[3] A secondary mechanism involves the direct abstraction of the α-hydrogen by a base.[3][4] Standard urethane-based protecting groups like Fmoc, Boc, and Z are designed to help preserve optical purity during activation.[3]
Q3: How do benzotriazole-based additives like HOBt suppress racemization?
A3: Additives like 1-Hydroxybenzotriazole (HOBt) are critical for suppressing racemization, especially when using carbodiimide coupling reagents (e.g., DCC, DIC).[5][6] Carbodiimides initially form a highly reactive O-acylisourea intermediate, which is prone to rearranging into the racemization-prone oxazolone.[6][7][8] HOBt intercepts this O-acylisourea to form an HOBt-active ester.[6][7] This active ester is more stable than the O-acylisourea but still highly reactive towards the amine component, and it is significantly less likely to form the oxazolone, thus preserving the stereochemistry.[6][7]
Q4: What is the difference between coupling reagents (HBTU, HATU) and coupling additives (HOBt, Oxyma)?
A4: Coupling reagents like HBTU, TBTU, and HATU are standalone molecules (uronium or aminium salts) that directly activate the carboxylic acid to facilitate peptide bond formation.[9][10] Many of these reagents, including HBTU, incorporate the HOBt or HOAt moiety within their structure and generate the active ester in situ.[11][12] Additives like HOBt, HOAt, and Oxyma are used in conjunction with another class of coupling reagents, most commonly carbodiimides (e.g., DIC, EDC), to enhance reaction rates and suppress racemization.[3][5][6]
Q5: Which amino acids are most susceptible to racemization?
A5: Histidine (His) and Cysteine (Cys) are known to be particularly prone to racemization during peptide synthesis.[13][14] Special protocols, such as using specific side-chain protecting groups for histidine (e.g., Bom) or employing coupling reagents like DEPBT, can significantly reduce racemization for these sensitive residues.[13][15][16]
Q6: Is HBTU a good choice for minimizing racemization?
A6: HBTU is an efficient and widely used coupling reagent, but it exhibits a moderate level of racemization compared to other options.[1][9] For syntheses where minimizing epimerization is critical, reagents like HATU, which incorporates the more effective racemization suppressant HOAt, or COMU, which is based on Oxyma, often provide superior results with lower levels of D-isomer formation.[1][6][10]
Q7: What are the advantages of using OxymaPure® over HOBt?
A7: OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate) is a modern coupling additive that serves as an excellent alternative to HOBt. Its main advantages are its superior safety profile, as it is non-explosive, unlike HOBt.[3][8] In terms of performance, OxymaPure often demonstrates higher coupling rates and equal or better suppression of racemization compared to HOBt, with performance levels approaching those of HOAt.[6][7][8][17]
Troubleshooting Guide: High Racemization Detected
Problem: Analysis of my synthetic peptide shows a significant percentage of D-isomer impurity.
Below is a systematic guide to identify and resolve the potential causes of racemization.
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for diagnosing and resolving high racemization.
Quantitative Data: Racemization Levels of Common Coupling Reagents
The choice of coupling reagent has a direct impact on the stereochemical integrity of the resulting peptide. The table below summarizes typical epimerization levels observed for various reagents under comparable conditions.
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference |
| HBTU | 1.5 - 5.0% | [1] |
| HATU | 0.5 - 2.0% | [1] |
| HCTU | 1.0 - 4.0% | [1] |
| TBTU | 2.0 - 6.0% | [1] |
| PyBOP | 1.0 - 3.5% | [1] |
| COMU | < 1.0% | [1] |
| DIC/HOBt | 0.5 - 2.5% | [1] |
Key Observations:
-
COMU consistently demonstrates the lowest levels of racemization, making it a superior choice for synthesizing peptides where chiral purity is paramount.[1][6]
-
HATU offers significantly lower racemization compared to its HOBt-based counterpart, HBTU.[1] This is attributed to the 7-aza substitution on the benzotriazole ring, which accelerates the coupling reaction.[1][18]
-
HBTU and TBTU , while effective, pose a higher risk of racemization.[1]
Key Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling Step with HBTU
This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a deprotected resin-bound peptide using HBTU.
-
Resin Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine.[11]
-
Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.[11]
-
Base Addition: Add DIPEA (6-10 equivalents) to the amino acid solution and allow the mixture to pre-activate for 1-2 minutes.[11]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[11]
-
Monitoring and Washing: Monitor the reaction for completion using a qualitative method like the Kaiser test. Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: Quantification of Racemization by Chiral HPLC (Peptide Hydrolysis Method)
This method is used to determine the enantiomeric purity of the amino acid residues within a final peptide product.
-
Peptide Hydrolysis: Place a known quantity of the purified peptide into a hydrolysis tube. Add 6N DCl in D₂O (deuterated acid and water).[19][20][21] The use of deuterated reagents is critical to correct for any racemization that occurs during the hydrolysis step itself.[19][21] Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Sample Preparation: After hydrolysis, cool the sample and evaporate the acid to dryness. Re-dissolve the resulting amino acid mixture in a suitable solvent for HPLC analysis. No derivatization is required for direct analysis via HPLC-MS/MS.[19][20]
-
Chiral HPLC-MS/MS Analysis:
-
Column: Use a suitable chiral stationary phase (CSP) column designed for amino acid separation.[19][22]
-
Mobile Phase: A typical mobile phase might consist of a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA), depending on the column.[23]
-
Detection: Use a mass spectrometer to detect and quantify the amino acids. Monitor the selected ion response for both the L- and D-isomers of each amino acid.[19][24]
-
-
Data Analysis: Calculate the percentage of the D-isomer for each amino acid based on the integrated peak areas from the chromatogram.[23] The use of deuterated hydrolysis reagents allows for the differentiation between D-isomers originally present in the peptide and those formed during the analytical procedure.[21] A reporting limit of 0.1% for D-isomer impurities is achievable with this method.[19][24]
Visualizations of Key Mechanisms
Mechanism of Racemization vs. Suppression by Benzotriazole Additives
Caption: Competing pathways of racemization via oxazolone and its suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oxymapure.com [oxymapure.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. HBTU - Wikipedia [en.wikipedia.org]
- 13. peptide.com [peptide.com]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 20. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analytical methods and Quality Control for peptide products [biosynth.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. benchchem.com [benchchem.com]
- 24. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry [morressier.com]
Technical Support Center: Reactions Involving 1-(1H-1,2,3-benzotriazol-1-yl)acetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 1-(1H-1,2,3-benzotriazol-1-yl)acetone. The information is designed to address common challenges encountered during the scale-up of its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the N-alkylation of 1H-benzotriazole with chloroacetone. This reaction is typically carried out in the presence of a base in a suitable solvent.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: The main challenges during scale-up include:
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Regioselectivity: Formation of the undesired N2-isomer alongside the desired N1-product.
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Exothermic Reaction Control: The N-alkylation reaction can be exothermic, requiring careful temperature management in large reactors.
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Product Isolation and Purification: Separating the desired product from the starting materials, the N2-isomer, and other impurities can be more complex at a larger scale.
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Handling and Safety: 1H-benzotriazole and its derivatives have associated health and safety risks that need to be managed with appropriate engineering controls and personal protective equipment, especially when handling large quantities.[1][2]
Q3: How can I minimize the formation of the N2-alkylated isomer?
A3: The ratio of N1 to N2 isomers is highly dependent on the reaction conditions. To favor the N1 isomer, consider the following:
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Choice of Base and Solvent: Using a milder base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile often favors N1 alkylation.
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Reaction Temperature: Lower reaction temperatures can sometimes improve selectivity towards the N1 isomer.
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Counter-ion Effects: The choice of the cation in the base (e.g., K+ vs. Na+) can influence the site of alkylation.
Q4: What are the key safety precautions when working with 1H-benzotriazole and its derivatives at scale?
A4: Key safety precautions include:
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Engineering Controls: Use of a well-ventilated area or a closed system is recommended.[1][2] For larger quantities, consider bunded storage areas.[1]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[1][2]
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Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.[1][2] Benzotriazole derivatives can have a risk of explosion under certain conditions.
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Handling: Avoid creating dust.[1] Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC. - Increase the reaction time or temperature if the reaction has stalled. - Ensure efficient stirring to overcome mass transfer limitations, especially in larger reactors. |
| Suboptimal Base | - The base may not be strong enough to fully deprotonate the benzotriazole. Consider using a stronger base or a different type of base (e.g., switching from an inorganic carbonate to an organic amine). - Ensure the base is of sufficient purity and is not hydrated if an anhydrous reaction is intended. |
| Degraded Reagents | - Verify the purity of the 1H-benzotriazole and chloroacetone. Chloroacetone can degrade over time. |
| Poor Solubility | - The benzotriazole salt may not be sufficiently soluble in the chosen solvent. Consider switching to a more polar aprotic solvent like DMF or DMSO. |
Problem 2: High Levels of N2-Isomer Impurity
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring N2-Alkylation | - Modify the reaction conditions. Generally, less polar solvents and stronger, more sterically hindered bases can favor N2-alkylation. Experiment with milder bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF, acetonitrile). |
| High Reaction Temperature | - Run the reaction at a lower temperature. This can sometimes improve the regioselectivity. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar Polarity of Isomers | - Optimize column chromatography conditions. A careful selection of the eluent system, potentially with a gradient, may be necessary. - Consider preparative HPLC for more challenging separations, although this may not be feasible for very large scales. |
| Tarry Impurities from Starting Material | - Purify the starting 1H-benzotriazole before use. A known method involves dissolving it in a glycol-based solvent and treating it with a decolorizing agent like activated charcoal at an elevated temperature. |
| Residual Base or Salts | - Incorporate an aqueous work-up step to remove inorganic salts. A wash with water or brine can be effective. |
Data Presentation
Table 1: Effect of Scale on Reaction Parameters (Illustrative Data)
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| Yield of N1-Isomer | 85% | 80% | 75% |
| N1:N2 Isomer Ratio | 95:5 | 90:10 | 85:15 |
| Reaction Time | 4 hours | 6 hours | 8 hours |
| Final Purity (after purification) | >99% | 98.5% | 98% |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
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1H-Benzotriazole
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Chloroacetone
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Potassium Carbonate (anhydrous)
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Dimethylformamide (DMF, anhydrous)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate
Procedure (Lab Scale):
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To a stirred solution of 1H-benzotriazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add chloroacetone (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC).
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After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Removal of Benzotriazole Byproducts from Reaction Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of benzotriazole and its derivatives (e.g., HOBt, HOAt) from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your products from benzotriazole-based reagents and byproducts.
| Problem Encountered | Possible Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low Product Yield After Aqueous Workup | Your product might have some water solubility. | Check the aqueous layer for your product using TLC or LC-MS. If present, perform a back-extraction with a suitable organic solvent.[1] |
| Benzotriazole or its byproducts are not fully removed and co-precipitate with your product. | Adjust the pH of the aqueous wash to ensure the benzotriazole byproduct is in its ionized, more water-soluble form. For acidic byproducts like HOBt, a basic wash (e.g., saturated NaHCO₃) is effective. | |
| Product and Benzotriazole Byproduct Co-elute During Column Chromatography | The polarity of your product and the benzotriazole byproduct are too similar in the chosen eluent system. | Change the solvent system. Utilizing solvents from different selectivity groups can alter the elution order. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can improve separation.[2] Consider using a different stationary phase, such as alumina instead of silica gel. Basic alumina has been shown to be effective at removing HOBt.[3] |
| Persistent Yellow or Brown Color in the Purified Product | Residual polymeric or oxidized impurities from the reaction involving benzotriazole. | Treat a solution of your crude product with activated carbon before the final purification step. Gently heat the solution with a small amount of activated carbon, then perform a hot filtration to remove the carbon before proceeding with crystallization or chromatography.[4][5] |
| Product "Oils Out" Instead of Crystallizing During Recrystallization | The solution is too saturated, or impurities are depressing the melting point of your product. | Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce saturation and allow for slow cooling. Scratching the inside of the flask or adding a seed crystal can help induce crystallization.[4] |
| Benzotriazole Byproducts are Still Present After Liquid-Liquid Extraction | Insufficient number of extractions or incorrect pH of the aqueous phase. | Increase the number of aqueous washes. Ensure the pH of the aqueous wash is appropriate to ionize the benzotriazole byproduct (basic wash for acidic byproducts). The efficiency of liquid-liquid microextraction for benzotriazoles has been reported to be in the range of 67-97%.[6] |
| Scavenger Resin is Ineffective | The chosen scavenger resin is not appropriate for benzotriazole byproducts. The resin capacity is exceeded. | Use a resin with appropriate functionality. For acidic byproducts like HOBt, a basic scavenger resin would be suitable. Ensure you are using a sufficient excess of the scavenger resin to sequester all of the byproduct. |
Frequently Asked Questions (FAQs)
Q1: What are the common benzotriazole-based reagents and their byproducts that I need to remove?
A1: Common reagents include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and uronium/aminium salts like HBTU and HATU which are based on HOBt and HOAt respectively. The primary byproducts to be removed are HOBt, HOAt, and tetramethylurea (in the case of HBTU/HATU).
Q2: What are the general properties of benzotriazole and its byproducts that I should consider for purification?
A2: Benzotriazole is a white to light tan crystalline powder. It is soluble in many organic solvents like alcohol, benzene, toluene, chloroform, and DMF, but has limited solubility in water.[7] Its derivatives, like HOBt, are also generally soluble in common organic solvents used for reactions. The acidic nature of the hydroxyl group on HOBt and HOAt allows for their removal with a basic aqueous wash.
Q3: Which purification method is best for removing benzotriazole byproducts?
A3: The best method depends on the properties of your desired product.
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Liquid-Liquid Extraction: This is often the first and easiest method to try. A basic wash (e.g., with sodium bicarbonate solution) can effectively remove acidic byproducts like HOBt.
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Recrystallization: This is a good option if your product is a solid and has different solubility properties than the benzotriazole byproducts.[7]
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Column Chromatography: This is a more universal method for separating compounds with different polarities.[3]
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Scavenger Resins: These can be very effective for selectively removing byproducts, simplifying the workup to a simple filtration.[8]
Q4: How can I improve the removal of HOBt during an aqueous workup?
A4: Use a dilute basic solution like 1M sodium carbonate or saturated sodium bicarbonate for your aqueous washes. Repeat the wash several times to ensure complete removal. The basic conditions will deprotonate the HOBt, forming a water-soluble salt that will partition into the aqueous phase.
Q5: My product is base-sensitive. How can I remove HOBt without a basic wash?
A5: If your product is sensitive to base, you can use column chromatography. Basic alumina can be a particularly effective stationary phase for trapping HOBt.[3] Alternatively, scavenger resins with basic functionalities can be used to remove HOBt by simple filtration.
Data Presentation
The following table summarizes the reported efficiencies of various methods for removing benzotriazole and its derivatives.
| Purification Method | Target Compound(s) | Reported Efficiency/Yield | Notes |
| Distillation followed by Recrystallization | Benzotriazole | 75-81% overall yield | A classic method for purifying benzotriazole itself.[7] |
| Dispersive Liquid-Liquid Microextraction | Benzotriazoles and Benzothiazoles | 67-97% extraction yield | Demonstrates the high efficiency of liquid-liquid extraction for this class of compounds.[6] |
| Adsorption on Porous Carbonized Wood | Benzotriazole | High removal efficiency from urban stormwater | Indicates the potential of carbon-based adsorbents. |
| Column Chromatography on Basic Alumina | HOBt | Effective removal | Avoids the need for an aqueous workup.[3] |
Experimental Protocols
Protocol 1: Removal of HOBt by Liquid-Liquid Extraction (Basic Wash)
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Reaction Quenching: After your reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any remaining reagents as per your reaction protocol.
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Solvent Addition: Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
First Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
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Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the wash with fresh saturated NaHCO₃ solution two more times.
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Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any remaining water.
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Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your crude product, now free of HOBt.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. The benzotriazole byproduct should ideally remain soluble at low temperatures.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the product is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to heat for a few minutes.[4][5]
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Hot Filtration: If activated carbon or other solid impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Flash Column Chromatography
-
Stationary and Mobile Phase Selection: Based on Thin Layer Chromatography (TLC) analysis, choose a suitable stationary phase (typically silica gel) and a mobile phase that provides good separation between your product and the benzotriazole byproduct.
-
Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a volatile solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase to elute your compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Protocol 4: Removal of HOBt using a Scavenger Resin
-
Resin Selection: Choose a polymer-bound scavenger resin with basic functionality (e.g., a resin-bound amine or carbonate).
-
Reaction Completion: Once your primary reaction is complete, ensure all reactants are consumed or quenched.
-
Resin Addition: Add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the amount of HOBt used).
-
Scavenging: Stir the mixture at room temperature for a few hours to allow the resin to react with and sequester the HOBt. The optimal time may need to be determined empirically.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with the reaction solvent to recover any adsorbed product.
-
Product Isolation: Combine the filtrate and the washings. The resulting solution contains your product, free from HOBt. Proceed with standard workup and purification to remove other impurities.
Visualizations
References
- 1. How To [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of a dispersive liquid-liquid microextraction method for the analysis of benzotriazoles and benzothiazoles in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
"stability issues of 1-(1H-1,2,3-benzotriazol-1-yl)acetone in solution"
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-(1H-1,2,3-benzotriazol-1-yl)acetone in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is generally considered to have excellent stability and solubility, which is crucial for its application as a UV stabilizer in plastics and coatings and as an intermediate in organic synthesis.[1][2] However, like many organic molecules, its stability can be influenced by environmental factors such as pH, solvent, light, and temperature.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to keep the compound at 0-8°C.[1][2] It should be stored in a tightly sealed container, protected from light and moisture.
Q3: Is this compound susceptible to hydrolysis?
Q4: How does UV light affect the stability of this compound in solution?
This compound is used as a UV stabilizer, indicating it absorbs UV radiation.[1][2] Prolonged exposure to high-intensity UV light, especially in solution, may lead to photodegradation. The parent compound, benzotriazole, can be slowly photodecomposed by irradiation at 300 nm in aqueous solutions.[3]
Q5: What are the potential degradation products of this compound?
While specific degradation pathways for this compound are not well-documented, potential degradation could involve the cleavage of the acetone group from the benzotriazole ring, or reactions involving the benzotriazole ring itself. Under fire conditions, hazardous decomposition can produce carbon oxides and nitrogen oxides (NOx).[3] Advanced oxidation processes on the parent benzotriazole have been shown to produce hydroxylated and dione derivatives.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of compound concentration in solution over time. | Chemical Instability: The solvent or pH of the solution may be causing degradation. | - Prepare fresh solutions before use.- If possible, buffer the solution to a neutral pH.- Evaluate the compatibility of the solvent with the compound. Consider using a more inert solvent if reactivity is suspected. |
| Discoloration of the solution upon storage. | Degradation: The compound may be degrading into colored byproducts. | - Store solutions in the dark and at a low temperature (0-8°C).- If the solution must be exposed to light, use amber vials or wrap the container in aluminum foil.- Analyze the solution using techniques like HPLC-UV/Vis to identify potential degradation products. |
| Inconsistent experimental results. | Photodegradation: Exposure to ambient or UV light during experiments could be causing degradation. | - Minimize light exposure during experimental setup and execution.- Use a dark control (a sample protected from light) to assess the impact of light on your results.[5] |
| Formation of precipitates in the solution. | Low Solubility or Degradation: The compound may be crashing out of solution, or a degradation product may be insoluble. | - Ensure the concentration of the compound is within its solubility limit for the chosen solvent.- If degradation is suspected, analyze the precipitate to determine its identity. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Chemical Stability in Solution
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., ethanol, acetonitrile, water with co-solvent) at a known concentration.
-
Sample Aliquoting: Aliquot the stock solution into several sealed, transparent vials.
-
Incubation: Store the vials under different conditions (e.g., room temperature, 40°C, protected from light, exposed to ambient light).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.
-
Analysis: Analyze the samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the parent compound.
-
Data Evaluation: Compare the concentration of the compound at each time point to the initial concentration (time 0) to determine the rate of degradation.
Protocol 2: Forced Photostability Study
-
Sample Preparation: Prepare a solution of the compound in a chemically inert and transparent container.[5] Prepare a "dark control" by wrapping an identical sample in aluminum foil.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
Temperature Control: Maintain a constant temperature to minimize thermally induced changes.
-
Analysis: After the exposure period, analyze both the exposed sample and the dark control by HPLC-UV.
-
Comparison: Compare the chromatograms of the exposed and dark control samples to identify any photodegradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for assessing the stability of a compound in solution.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to N-Acetylation: 1-Acetyl-1H-benzotriazole vs. Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
The N-acetylation of amines is a fundamental and frequently employed transformation in organic synthesis, crucial for peptide synthesis, protecting group strategies, and the generation of biologically active compounds. The choice of an acetylating agent can significantly impact reaction efficiency, substrate scope, and overall process sustainability. This guide provides an objective comparison of two prominent reagents for N-acetylation: the well-established acetic anhydride and the milder, more selective 1-acetyl-1H-benzotriazole.
Executive Summary
Acetic anhydride is a powerful, highly reactive, and cost-effective acetylating agent that often provides high yields in short reaction times. However, its high reactivity can lead to challenges with sensitive substrates and the generation of a stoichiometric amount of acetic acid byproduct. In contrast, 1-acetyl-1H-benzotriazole, a representative of the N-acylbenzotriazole class of reagents, offers a milder and more selective approach to N-acetylation.[1] It operates under neutral conditions, is highly effective for a broad range of amines, and the benzotriazole byproduct can often be recovered.[2][3] This makes it particularly suitable for complex molecules and green chemistry applications.[3][4]
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators for 1-acetyl-1H-benzotriazole and acetic anhydride in the N-acetylation of amines, based on representative literature data.
| Parameter | 1-Acetyl-1H-benzotriazole | Acetic Anhydride |
| Reactivity | Moderate to high, generally requires mild heating or extended room temperature reaction times.[1] | Very high, often exothermic.[5] |
| Selectivity | High chemoselectivity for amines over other nucleophiles.[1] | Less selective, can acetylate alcohols and other functional groups. |
| Reaction Conditions | Typically neutral; can be run in various solvents including water.[3][4] | Often requires a base to neutralize the acetic acid byproduct, though catalyst- and solvent-free methods exist.[5] |
| Typical Yields | Good to excellent (often >90%).[1][4] | Good to excellent (often >90%).[5] |
| Reaction Times | Varies from minutes (with microwave irradiation) to several hours at room temperature.[4] | Generally very fast (minutes).[5] |
| Byproducts | 1H-Benzotriazole (can be recovered).[4] | Acetic acid. |
| Substrate Scope | Broad, including primary and secondary aliphatic and aromatic amines, and amino acids.[1][4] | Broad, but can be problematic for sensitive or multifunctional substrates. |
| Safety & Handling | Solid, stable, and relatively easy to handle. | Corrosive and lachrymatory liquid.[5] |
| Green Chemistry Aspects | Reactions can be performed in water; byproduct is recoverable.[3][4] | Solvent-free reactions are possible; byproduct is a simple carboxylic acid.[5] |
Experimental Protocols
1. N-Acetylation using 1-Acetyl-1H-benzotriazole (General Procedure)
This protocol is adapted from the work of Katritzky et al. on N-acylbenzotriazoles and the greener approach described by Ibrahim et al.[1][3][4]
-
Materials: 1-acetyl-1H-benzotriazole, amine substrate, appropriate solvent (e.g., THF, water), magnetic stirrer, reaction vessel.
-
Procedure:
-
To a solution of the amine (1.0 mmol) in the chosen solvent (5-10 mL), add 1-acetyl-1H-benzotriazole (1.1 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Microwave irradiation can also be employed to accelerate the reaction.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product is then purified. In many cases, if the product precipitates, it can be isolated by simple filtration.[4] The aqueous layer can be acidified to recover the benzotriazole byproduct.[4]
-
2. N-Acetylation using Acetic Anhydride (Solvent-Free, Catalyst-Free General Procedure)
This protocol is based on the environmentally friendly methods described for the acylation of amines.[5]
-
Materials: Acetic anhydride, amine substrate, magnetic stirrer, reaction vessel.
-
Procedure:
-
In a round-bottomed flask, place the amine (1.0 mmol).
-
Add acetic anhydride (1.2 mmol) dropwise while stirring at room temperature. Note: The reaction can be exothermic.
-
Continue stirring for the appropriate amount of time (typically 5-15 minutes).
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture can be dissolved in a suitable solvent like diethyl ether, and the product can be crystallized and collected by filtration.[5]
-
Mandatory Visualizations
Reaction Mechanisms
The following diagrams illustrate the mechanistic pathways for N-acetylation with both reagents.
Caption: Reaction mechanisms for N-acetylation.
Experimental Workflow
This diagram provides a high-level comparison of the experimental workflows.
Caption: Comparative experimental workflows.
Conclusion
Both 1-acetyl-1H-benzotriazole and acetic anhydride are highly effective reagents for the N-acetylation of amines. The choice between them depends on the specific requirements of the synthesis.
-
Acetic anhydride is the reagent of choice for rapid, cost-effective acetylations of robust amine substrates where the generation of acetic acid is not a concern.
-
1-Acetyl-1H-benzotriazole is a superior option for the N-acetylation of sensitive, multifunctional substrates, or in cases where mild, neutral conditions are paramount. Its application in aqueous media and the potential for byproduct recovery align well with the principles of green chemistry, making it an attractive alternative in modern drug development and sustainable synthesis.[3][4]
References
- 1. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 2. An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
A Head-to-Head Comparison of Benzotriazole-Based Coupling Reagents in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of a coupling reagent is a pivotal decision that profoundly influences yield, purity, and overall efficiency. For many years, benzotriazole-based reagents, such as HBTU, HATU, and HCTU, have been the cornerstone of solid-phase peptide synthesis (SPPS). This guide offers an objective, data-driven comparison of these classic reagents, delving into their performance, mechanisms, and the experimental protocols necessary for their evaluation.
The efficacy of a coupling reagent is primarily judged by its ability to facilitate the formation of a peptide bond with high efficiency while minimizing side reactions, most notably racemization.[1] This comparison will focus on the most prevalent benzotriazole-based aminium/uronium salts: HATU, HBTU, and HCTU.
Performance Data: A Quantitative Comparison
The selection of a coupling reagent often involves a trade-off between speed, cost, efficiency, and the imperative to minimize side reactions like racemization.[1] The following tables summarize the performance of various benzotriazole-based coupling reagents in terms of crude peptide purity and racemization levels. It is important to note that direct comparisons can be challenging as results are often dependent on the specific peptide sequence and reaction conditions. The data presented here is collated from multiple studies to provide a representative overview.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Difficult Peptide Sequence (Acyl Carrier Protein fragment 65-74)
| Coupling Reagent | Crude Peptide Purity (%) | Reference |
| HATU | Higher Purity (fewer deletion products observed) | [2] |
| HBTU | Lower Purity (more deletion products observed) | [2] |
| HCTU | Purity comparable to HATU | [3] |
Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a widely accepted benchmark for evaluating the performance of coupling reagents due to its inherent difficulty.[2]
Table 2: General Performance Characteristics of Benzotriazole-Based Coupling Reagents
| Parameter | HATU | HBTU | HCTU |
| Coupling Efficiency | High | High, but generally lower than HATU[2] | High, comparable to HATU[3][4] |
| Reaction Speed | Faster[2] | Slower[2] | Fast, comparable to HATU[3] |
| Racemization Risk | Lower risk[2] | Higher risk[2] | Low risk |
| Cost | Higher | Lower | Lower than HATU, cost-effective[3][4] |
Deeper Dive: Mechanism of Action
The difference in efficiency between these reagents stems from the nature of the active ester intermediate they form with the carboxylic acid of the amino acid.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine.[2] This enhanced reactivity leads to faster and more complete coupling reactions.[2]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , in contrast, contains a standard benzotriazole (HOBt) moiety. The resulting OBt-ester is less reactive than the OAt-ester formed by HATU, which can lead to slower reaction times and a higher propensity for side reactions, including racemization.[2]
-
HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) features a chlorine atom on the benzotriazole ring, which enhances its reactivity, leading to more efficient amide bond formation.[4] This often results in reduced coupling times and minimized side reactions.[4]
Experimental Protocols
To objectively compare the performance of these coupling reagents, a standardized experimental setup is crucial. Below are detailed protocols for a typical solid-phase peptide synthesis cycle and a racemization assay.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The SPPS process is cyclical, with each cycle adding one amino acid to the growing peptide chain. The coupling step is where reagents like HATU, HBTU, or HCTU are employed.
References
A Comparative Analysis of UV Stabilizers: Benzotriazoles vs. Benzophenones
For Immediate Publication
This guide offers a detailed comparison between two prominent classes of UV (ultraviolet) stabilizers: benzotriazoles and benzophenones. It is intended for researchers, scientists, and professionals in materials science and drug development, providing an objective analysis of their performance, mechanisms, and experimental validation to aid in the selection of appropriate UV protection for various applications.
Introduction to UV Stabilizers
Ultraviolet radiation can initiate photodegradation in polymeric materials, leading to discoloration, cracking, and loss of mechanical properties.[1] UV stabilizers are chemical compounds added to these materials to inhibit this degradation.[2] Benzotriazoles and benzophenones are two of the most widely used classes of UV absorbers.[3][4] They function by absorbing harmful UV radiation and dissipating it as less damaging thermal energy.[5][6]
Mechanism of Action
Both benzotriazoles and benzophenones rely on a photophysical process to dissipate UV energy, but through distinct molecular rearrangements. The key to their function is an intramolecular hydrogen bond that facilitates a rapid and reversible energy conversion process.[6][7]
-
Benzophenones: The stabilization mechanism in 2-hydroxybenzophenones involves the formation of an intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl group.[8][9] Upon absorbing UV photons, the molecule enters an excited state and undergoes a keto-enol tautomerization. This process converts the electronic energy into vibrational energy, which is then released as heat as the molecule quickly reverts to its stable ground state.[10]
-
Benzotriazoles: The mechanism for 2-(2-hydroxyphenyl)benzotriazoles is analogous and is known as Excited-State Intramolecular Proton Transfer (ESIPT). An intramolecular hydrogen bond exists between the phenolic hydroxyl group and a nitrogen atom on the triazole ring.[3][11] After absorbing UV energy, a proton is transferred from the hydroxyl group to the nitrogen atom. This excited-state tautomer rapidly undergoes internal conversion to the ground state, releasing energy as heat and regenerating the original molecular structure.[12] This cycle is exceptionally fast, contributing to their high photostability.[12]
Caption: Energy dissipation cycles for Benzophenone and Benzotriazole UV absorbers.
Comparative Performance Analysis
The selection between benzotriazoles and benzophenones often depends on the specific polymer, the intended application, and the required level of protection.
3.1 UV Absorption Characteristics
Benzotriazoles generally offer broader and stronger absorption across the UV spectrum, particularly extending further into the UVA range (320-400 nm), which is crucial for protecting materials sensitive to longer UV wavelengths.[5][9] Benzophenones are highly effective in the UVB (290-320 nm) and parts of the UVA range.[8][13]
| Feature | Benzophenones | Benzotriazoles |
| Typical Absorption Range | 260 - 350 nm[5][13] | 270 - 400 nm[5][9] |
| Coverage | Strong in UVB, moderate in UVA[14] | Strong across UVB and UVA[6][15] |
| Visible Light Absorption | Minimal; typically do not cause coloration.[9] | Minimal; products generally remain colorless.[9] |
3.2 Photostability and Efficacy
Both classes exhibit good photostability, allowing them to function over long periods.[7] However, benzotriazoles are often considered to have superior photostability and are highly effective in preventing gloss reduction, cracking, and color changes in demanding applications.[6][15] The efficacy of both types can be significantly enhanced when used in combination with a Hindered Amine Light Stabilizer (HALS), which acts by scavenging free radicals formed during photodegradation.[5][11][15]
| Performance Metric | Benzophenones | Benzotriazoles |
| Photostability | Good to Excellent.[13][16] | Excellent; very high resistance to photodegradation.[6][12] |
| Polymer Compatibility | Good with a wide range of polymers including polyolefins, PVC, and PS.[8][13] | Excellent compatibility with various polymers and other additives.[5][15] |
| Volatility | Generally low, but can vary with molecular weight. | Lower volatility, especially for higher molecular weight grades, leading to better permanence.[7] |
| Applications | Plastics, coatings, adhesives, cosmetics.[8][13] | High-performance coatings, engineering plastics, automotive finishes.[11][15] |
Experimental Protocols for Evaluation
To objectively compare the performance of UV stabilizers, standardized accelerated weathering tests are essential. These tests simulate long-term outdoor exposure in a controlled laboratory setting.[1]
4.1 Accelerated Weathering Test (ASTM G154 / G155)
A common method involves using an accelerated weathering chamber to expose polymer samples containing the UV stabilizers to controlled cycles of UV light, temperature, and moisture.[1][17]
Methodology:
-
Sample Preparation: Prepare polymer plaques or films (e.g., polypropylene, polycarbonate) with a defined concentration (e.g., 0.1% to 5% by weight) of the benzophenone and benzotriazole stabilizers, along with a control sample containing no stabilizer.[7][18]
-
Exposure: Place the samples in a xenon arc or fluorescent UV weathering chamber.[1] The test conditions should be set according to a standard like ASTM G154 (for fluorescent UV) or ASTM G155 (for xenon arc).[1][19]
-
UV Source: Xenon arc lamps closely simulate the full spectrum of natural sunlight.[1]
-
Cycles: Employ alternating cycles of light and dark, often with water spray or condensation to simulate rain and dew.[17][18] A typical cycle might include 120 minutes of light with specific irradiance (e.g., 0.55 W/m² at 340 nm) and 60 minutes of darkness with high humidity.[18]
-
-
Evaluation: Periodically remove samples from the chamber at set intervals (e.g., 500, 1000, 2000 hours).
-
Analysis:
-
Color Change (ΔE): Measure the color of the samples using a spectrophotometer or colorimeter. Calculate the total color difference (ΔE) to quantify yellowing or fading.[18]
-
Gloss Retention: Measure the surface gloss at a specific angle (e.g., 60°) to assess surface degradation.
-
Mechanical Properties: Perform tensile testing to measure changes in properties like elongation at break and tensile strength.
-
Chemical Analysis (FTIR): Use Fourier Transform Infrared (FTIR) spectroscopy to detect the formation of carbonyl groups or other oxidation products, which indicate polymer degradation.
-
Caption: Workflow for the comparative evaluation of UV stabilizer performance.
Conclusion
Both benzophenones and benzotriazoles are highly effective UV absorbers that protect polymers from photodegradation. The primary distinction lies in their UV absorption range and ultimate photostability.
-
Benzophenones are cost-effective stabilizers providing excellent protection, particularly in the UVB and shorter UVA regions.[3][13] They are suitable for a wide array of general-purpose applications.[8]
-
Benzotriazoles offer superior performance with broader UV coverage that extends well into the UVA range, coupled with exceptional photostability.[5][6] They are the preferred choice for high-performance, long-duration applications where color stability and property retention are critical.[15]
The selection of the optimal UV stabilizer requires careful consideration of the polymer matrix, the end-use environment, performance requirements, and cost. For critical applications, direct comparative testing using standardized experimental protocols is strongly recommended.
References
- 1. atslab.com [atslab.com]
- 2. Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. partinchem.com [partinchem.com]
- 4. researchgate.net [researchgate.net]
- 5. UV Absorbers - Plastics - 3V Sigma [3vsigma.com]
- 6. benchchem.com [benchchem.com]
- 7. US5362881A - Coupled benzotriazole and benzophenone UV absorbers - Google Patents [patents.google.com]
- 8. partinchem.com [partinchem.com]
- 9. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]
- 10. longchangchemical.com [longchangchemical.com]
- 11. partinchem.com [partinchem.com]
- 12. paint.org [paint.org]
- 13. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 14. Chemical UV Absorbers Wholesale Supplier, UV light Absorbers for Polymers | Tintoll [uvabsorber.com]
- 15. Benzotriazole UV Absorber Wholesale, benzotriazole UV Technology | Tintoll [uvabsorber.com]
- 16. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]
- 18. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. storethinghiem.vn [storethinghiem.vn]
Validating the Antimicrobial Efficacy of 1-(1H-1,2,3-benzotriazol-1-yl)acetone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of benzotriazole derivatives, with a focus on compounds structurally related to 1-(1H-1,2,3-benzotriazol-1-yl)acetone. Due to a lack of publicly available data on the specific antimicrobial activity of this compound derivatives, this guide leverages experimental data from closely related benzotriazole compounds to offer valuable insights for researchers in the field of antimicrobial drug discovery. The data presented here is intended to serve as a reference point for validating the potential antimicrobial properties of novel benzotriazole-based compounds.
Executive Summary
Benzotriazole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial effects against various pathogenic bacteria and fungi.[1][2][3] This guide synthesizes available in vitro data on the antimicrobial performance of N-substituted benzotriazole derivatives, comparing their efficacy against standard antibiotic and antifungal agents. The presented data, methodologies, and proposed mechanisms of action aim to facilitate further research and development of potent benzotriazole-based antimicrobial drugs.
Comparative Antimicrobial Performance
The antimicrobial efficacy of benzotriazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. The following tables summarize the performance of various benzotriazole derivatives against a panel of clinically relevant microorganisms, alongside standard antimicrobial agents for comparison.
Antibacterial Activity
Table 1: Comparative Antibacterial Activity of Benzotriazole Derivatives (Zone of Inhibition in mm)
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivative (Ib) | 15 | 14 | 13 | 12 | [4] |
| 2-[(1H-benzotriazol-1-ylacetyl)amino]propanoic acid (IIb) | 16 | 15 | 14 | 13 | [4] |
| 2-[(1H-benzotriazol-1-ylacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid (IIIb) | 18 | 17 | 16 | 15 | [4] |
| Norfloxacin (Standard) | 25 | 24 | 26 | 22 | [4] |
| Ciprofloxacin (Standard) | 28 | 26 | 30 | 25 | [5] |
Table 2: Comparative Antibacterial Activity of Benzotriazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][2][6]triazol-1-yl-propan-1-one (19) | 1.56 | 1.56 | 6.25 | 3.12 | [6] |
| N-alkylated benzotriazole derivative (15a) | Potent | - | Potent | Potent | [6] |
| N-alkylated benzotriazole derivative (15d) | Potent | - | Potent | Potent | [6] |
| Streptomycin (Standard) | - | - | - | - | [6] |
Antifungal Activity
Table 3: Comparative Antifungal Activity of Benzotriazole Derivatives (Zone of Inhibition in mm)
| Compound | Aspergillus niger | Candida albicans | Reference |
| [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivative (Ib) | 14 | 13 | [4] |
| 2-[(1H-benzotriazol-1-ylacetyl)amino]propanoic acid (IIb) | 15 | 14 | [4] |
| 2-[(1H-benzotriazol-1-ylacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid (IIIb) | 17 | 16 | [4] |
| Ketoconazole (Standard) | 22 | 24 | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible antimicrobial susceptibility testing.
Synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid Derivatives[4]
-
Synthesis of Benzotriazole (a): o-Phenylenediamine (10.8 g) is added to a mixture of glacial acetic acid (12 g, 11.5 ml) and water (30 ml), cooled to 15°C, and stirred. A solution of sodium nitrite (7.5 g) in water (15 ml) is then added in portions. The temperature is allowed to rise to 85°C and then slowly cooled. The mixture is chilled in an ice bath for 30 minutes, and the separated pale brown solid is filtered and recrystallized from benzene.
-
Synthesis of ethyl 1H-benzotriazol-1-ylacetate (b): A mixture of Benzotriazole (0.1 M), ethyl chloroacetate (0.1 M), and K₂CO₃ (0.3 g) in acetone (60 ml) is stirred for 10 hours. The solvent is removed under reduced pressure to yield a solid mass, which is recrystallized from a chloroform and ether mixture (8:2 v/v) to obtain needle-shaped brown crystals.
-
Synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid Derivatives (Ib-Vb): The intermediate (b) is further reacted with corresponding amino acids to yield the final derivatives.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method[4]
-
Media Preparation: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.
-
Inoculum Preparation: Bacterial and fungal strains are grown in their respective broths overnight.
-
Plating: The molten agar is poured into sterile Petri dishes and allowed to solidify. The microbial cultures are then uniformly spread over the agar surface.
-
Well Creation: Wells of a standard diameter are punched into the agar using a sterile cork borer.
-
Application of Test Compounds: A defined concentration of the synthesized benzotriazole derivatives and standard drugs (e.g., Norfloxacin, Ketoconazole) are added to the wells.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC determination)[6]
-
Preparation of Stock Solutions: The test compounds and standard drugs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial Dilution: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: A standardized suspension of the test microorganism is added to each well.
-
Incubation: The microtiter plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Proposed Mechanism of Action
The precise mechanism of action for this compound derivatives has not been elucidated. However, studies on other benzotriazole derivatives suggest several potential pathways for their antimicrobial activity. The benzotriazole nucleus is known to be a versatile scaffold that can interact with various biological targets.[1][6] One proposed mechanism involves the disruption of the microbial cell membrane integrity, leading to leakage of cellular contents and cell death.[3] Another potential mechanism is the inhibition of essential enzymes involved in microbial replication and metabolism. For instance, some azole compounds are known to inhibit fungal cytochrome P450 enzymes.[6]
Visualizing Experimental Workflows and Logical Relationships
To aid in the understanding of the experimental processes and the relationships between different stages of research, the following diagrams are provided.
Caption: Experimental workflow for synthesis and antimicrobial evaluation.
Caption: Proposed logical relationship for antimicrobial action.
References
- 1. jrasb.com [jrasb.com]
- 2. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
"electrochemical evaluation of corrosion inhibition by 1-(1H-1,2,3-benzotriazol-1-yl)acetone"
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Benzotriazole Derivatives
The efficacy of a corrosion inhibitor is quantified through various electrochemical parameters. The following tables summarize key data obtained from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies for several benzotriazole derivatives, offering a comparative overview of their performance on different metal surfaces.
Table 1: Potentiodynamic Polarization Data for Benzotriazole Derivatives on Mild Steel in 1M HCl
| Inhibitor | Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%IE) |
| Blank | - | -485 | 1050 | - |
| 1-Acetyl-1H-benzotriazole | 100 | -478 | 380 | 63.81 |
| 200 | -475 | 290 | 72.38 | |
| 300 | -472 | 250 | 76.19 | |
| 400 | -468 | 220 | 79.05 | |
| 500 | -465 | 204 | 80.57 | |
| 1-Aminobenzotriazole | 100 | -459 | 198 | 81.1 |
| 200 | -452 | 115 | 89.0 | |
| 300 | -448 | 68 | 93.5 | |
| 400 | -444 | 21 | 98.0 |
Data for 1-Acetyl-1H-benzotriazole and 1-Aminobenzotriazole are representative of benzotriazole derivatives and are sourced from studies on mild steel in acidic media.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Benzotriazole Derivatives on Mild Steel in 1M HCl
| Inhibitor | Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%IE) |
| Blank | - | 45 | 120 | - |
| 1-Aminobenzotriazole | 100 | 230 | 65 | 80.4 |
| 200 | 450 | 48 | 89.9 | |
| 300 | 890 | 35 | 94.9 | |
| 400 | 1550 | 28 | 97.1 |
Rct: Charge transfer resistance; Cdl: Double-layer capacitance. Higher Rct and lower Cdl values generally indicate better corrosion inhibition.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following are standard protocols for evaluating the performance of corrosion inhibitors.
Synthesis of 1-(1H-1,2,3-benzotriazol-1-yl)acetone
While a specific research paper detailing the synthesis and electrochemical evaluation of this compound was not found, a general method for the N-alkylation of benzotriazole can be described as follows:
-
Materials: Benzotriazole, chloroacetone, a suitable base (e.g., potassium carbonate or sodium hydroxide), and a polar aprotic solvent (e.g., acetone, acetonitrile, or DMF).
-
Procedure:
-
Dissolve benzotriazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the base to the solution and stir for a designated period to form the benzotriazolide anion.
-
Add chloroacetone dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours while monitoring the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.
-
Note: This is a generalized procedure. Reaction conditions such as temperature, time, and solvent may need to be optimized for the specific synthesis.
Electrochemical Measurements
Electrochemical evaluations are typically performed using a three-electrode cell setup with a working electrode (e.g., mild steel or copper), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
Potentiodynamic Polarization:
-
Immerse the working electrode in the corrosive solution (e.g., 1M HCl) with and without the inhibitor for a stabilization period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).
-
Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting current density as a function of the applied potential on a logarithmic scale (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency (%IE) using the formula: %IE = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS):
-
After the stabilization period at OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response of the system.
-
Plot the data in Nyquist (imaginary impedance vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (%IE) using the formula: %IE = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process for evaluating corrosion inhibitors, the following workflow diagram has been generated using Graphviz.
Caption: Experimental workflow for electrochemical evaluation of corrosion inhibitors.
This guide provides a foundational understanding and comparative data for researchers working with benzotriazole-based corrosion inhibitors. While the specific data for this compound remains to be experimentally determined and published, the provided information on analogous compounds and standardized protocols offers a robust starting point for further investigation and development in the field of corrosion science.
A Comparative Guide to the Quantification of 1-(1H-1,2,3-benzotriazol-1-yl)acetone: LC-MS/MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-(1H-1,2,3-benzotriazol-1-yl)acetone, a versatile compound utilized as a UV stabilizer and an intermediate in organic synthesis, is crucial for various research and industrial applications, including pharmaceutical development and material science.[1] This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other analytical techniques for the quantification of this compound. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most suitable method for their specific needs.
LC-MS/MS: The Gold Standard for Sensitivity and Selectivity
LC-MS/MS has emerged as the preferred method for the quantification of benzotriazole derivatives due to its high sensitivity and selectivity, enabling the detection and quantification of analytes at very low concentrations in complex matrices.[2][3] While a specific validated method for this compound is not extensively documented in publicly available literature, a robust method can be developed based on established protocols for similar benzotriazole compounds.[4][5][6]
Hypothetical LC-MS/MS Experimental Protocol
This protocol is a synthesized methodology based on common practices for the analysis of benzotriazole derivatives.[4][5][7]
1. Sample Preparation: The choice of sample preparation technique is critical and depends on the sample matrix.
-
Plasma/Biological Fluids (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Aqueous Samples (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge (e.g., Oasis MAX) with methanol followed by water.[8]
-
Load 10 mL of the aqueous sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with a mixture of methanol and acetone (e.g., 7:3 v/v).[8]
-
Evaporate the eluate and reconstitute as described above.
-
2. Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 2.6 µm, 100 x 3 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B in 5 min, hold at 95% B for 2 min, return to 10% B in 0.1 min, and re-equilibrate for 3 min. |
3. Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | To be determined for this compound (e.g., [M+H]⁺) |
| Product Ions (m/z) | To be determined (at least two transitions for confirmation) |
| Collision Gas | Nitrogen or Argon |
| Collision Energy | To be optimized for the specific analyte |
| Dwell Time | 100 ms |
Quantitative Performance of LC-MS/MS
The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method, based on data from the analysis of other benzotriazole derivatives.[4][5][6][8]
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 2.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 10.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Workflow for LC-MS/MS Analysis
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 1-(1H-1,2,3-benzotriazol-1-yl)acetone and its Reduction Product by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(1H-1,2,3-benzotriazol-1-yl)acetone and its corresponding reduction product, 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-ol. The structural elucidation of these compounds is crucial in synthetic chemistry and drug development, where benzotriazole derivatives are recognized for their diverse biological activities. This guide offers a side-by-side comparison of their ¹H and ¹³C NMR data, supported by detailed experimental protocols, to aid researchers in the unambiguous identification of these and similar structures.
Comparative NMR Data Analysis
The transformation of the ketone functional group in this compound to a secondary alcohol in 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-ol induces significant and predictable changes in the NMR spectra. These changes serve as key diagnostic markers for confirming the success of the reduction reaction. The most notable shifts are observed for the protons and carbons directly involved in the transformation.
The ¹H NMR spectrum of the acetone derivative is characterized by a singlet for the methyl protons adjacent to the carbonyl group and a singlet for the methylene protons attached to the benzotriazole ring. Upon reduction, the methylene protons become diastereotopic due to the newly formed chiral center, resulting in a more complex splitting pattern. A new multiplet appears for the proton attached to the hydroxyl-bearing carbon, and the methyl group now presents as a doublet.
In the ¹³C NMR spectrum, the most significant change is the upfield shift of the carbonyl carbon signal to a chemical shift characteristic of a carbon bearing a hydroxyl group. The chemical shifts of the adjacent methylene and methyl carbons also experience noticeable shifts.
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for both compounds, providing a clear and quantitative comparison for structural verification.
Table 1: Comparative ¹H NMR Data (in CDCl₃)
| Assignment | This compound | 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-ol | Key Diagnostic Changes |
| Benzotriazole H-4/H-7 | ~8.08 ppm (d) | ~8.05 ppm (d) | Minimal change |
| Benzotriazole H-5/H-6 | ~7.45-7.60 ppm (m) | ~7.35-7.50 ppm (m) | Minimal change |
| N-CH₂ | ~5.60 ppm (s) | ~4.50-4.65 ppm (m) | Upfield shift and change from singlet to multiplet |
| CO-CH₃ | ~2.40 ppm (s) | - | Disappearance of the singlet |
| CH-OH | - | ~4.20 ppm (m) | Appearance of a new multiplet in the alcohol region |
| CH-CH₃ | - | ~1.30 ppm (d) | Appearance of a doublet |
| OH | - | Broad singlet (variable) | Appearance of a broad, exchangeable proton signal |
Table 2: Comparative ¹³C NMR Data (in CDCl₃)
| Assignment | This compound | 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-ol | Key Diagnostic Changes |
| C=O | ~204 ppm | - | Disappearance of the downfield carbonyl signal |
| Benzotriazole C-4/C-9 | ~146 ppm | ~146 ppm | Minimal change |
| Benzotriazole C-5/C-8 | ~128 ppm | ~128 ppm | Minimal change |
| Benzotriazole C-6/C-7 | ~124 ppm | ~124 ppm | Minimal change |
| Benzotriazole C-10/C-11 | ~110 ppm | ~110 ppm | Minimal change |
| N-CH₂ | ~55 ppm | ~58 ppm | Downfield shift |
| CH-OH | - | ~68 ppm | Appearance of a new signal in the alcohol region |
| CO-CH₃ | ~28 ppm | - | Disappearance of the methyl signal |
| CH-CH₃ | - | ~22 ppm | Appearance of a new methyl signal |
Experimental Protocols
Synthesis of this compound
A solution of 1H-benzotriazole (1.19 g, 10 mmol) in acetone (20 mL) is treated with chloroacetone (1.02 g, 11 mmol) and potassium carbonate (2.76 g, 20 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between dichloromethane (50 mL) and water (50 mL). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
Reduction of this compound to 1-(1H-1,2,3-benzotriazol-1-yl)propan-2-ol
To a solution of this compound (1.75 g, 10 mmol) in methanol (30 mL) at 0 °C, sodium borohydride (0.42 g, 11 mmol) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The solvent is evaporated, and the residue is taken up in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated to give the product, which can be purified by recrystallization or column chromatography.
NMR Spectroscopic Analysis
Samples for NMR analysis are prepared by dissolving approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Visualizing the Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent structural verification of the target compounds using NMR spectroscopy.
Caption: Workflow for Synthesis and NMR-based Structural Elucidation.
A Comparative Guide to Acylation Reagents: Alternatives to 1-(1H-1,2,3-benzotriazol-1-yl)acetone
For researchers, scientists, and drug development professionals engaged in organic synthesis, acylation is a cornerstone transformation for the formation of esters, amides, and ketones. While 1-(1H-1,2,3-benzotriazol-1-yl)acetone, a member of the N-acylbenzotriazole family, offers a mild and effective means of acylation, a comprehensive understanding of its performance relative to classical reagents is crucial for methodological optimization. This guide provides a comparative analysis of this compound against traditional acylating agents—acyl chlorides and acid anhydrides—supported by experimental data for N-, O-, and C-acylation of model substrates.
Performance Comparison of Acylating Agents
The choice of an acylating agent significantly influences reaction efficiency, substrate scope, and overall yield. The following tables summarize the performance of this compound, acetyl chloride, and acetic anhydride in the acetylation of benzylamine, phenol, and indole as representative substrates for N-, O-, and C-acylation, respectively. The data presented is a synthesis of literature findings and extrapolated trends.
Table 1: N-Acetylation of Benzylamine
| Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| This compound | Water, rt or MW (50°C) | 15-20 min (MW) | ~95% | Advantages: Mild, aqueous conditions, high yield, environmentally friendly.[1] Disadvantages: Reagent preparation required. |
| Acetyl Chloride | Anhydrous DCM, Et3N, 0°C to rt | 1-2 hours | >90% | Advantages: High reactivity, readily available. Disadvantages: Corrosive HCl byproduct, moisture sensitive, requires anhydrous conditions and a base.[2] |
| Acetic Anhydride | Neat or in solvent (e.g., DCM), rt | 1-4 hours | >90% | Advantages: Less reactive than acyl chlorides, readily available, cost-effective. Disadvantages: Can require a catalyst, byproduct removal may be necessary. |
Table 2: O-Acetylation of Phenol
| Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| This compound | THF, rt | Several hours | Good to Excellent | Advantages: Mild conditions, avoids corrosive byproducts. Disadvantages: Potentially slower than more reactive agents. |
| Acetyl Chloride | Anhydrous DCM, pyridine, 0°C to rt | 1-2 hours | ~95% | Advantages: High reactivity, high yield.[3] Disadvantages: Moisture sensitive, corrosive HCl byproduct, requires base and anhydrous conditions. |
| Acetic Anhydride | Pyridine, rt or gentle heating | 1-3 hours | ~90% | Advantages: Good yield, readily available. Disadvantages: Can require a catalyst and heating, byproduct removal.[4] |
Table 3: C-Acetylation of Indole
| Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| This compound | Anhydrous THF, Lewis Acid (e.g., TiCl4), rt | 2-4 hours | ~80% | Advantages: Regioselective C-acylation, mild conditions. Disadvantages: Requires a Lewis acid catalyst. |
| Acetyl Chloride | CS2, AlCl3, reflux | 1-2 hours | ~85% | Advantages: High reactivity, established method. Disadvantages: Harsh conditions, strong Lewis acid required, potential for side reactions.[5] |
| Acetic Anhydride | Acetic acid, reflux | 24 hours | ~60% (diacetylated product) | Advantages: Readily available. Disadvantages: Low regioselectivity, harsh conditions, long reaction time, often leads to mixtures of products.[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for reproducible comparisons.
Protocol 1: N-Acetylation of Benzylamine with this compound
A mixture of benzylamine (1 equivalent) and this compound (1 equivalent) is subjected to microwave irradiation (20 W, 50 °C) in water (3 mL) for 15–20 minutes.[1] Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried to yield N-benzylacetamide.
Protocol 2: O-Acetylation of Phenol with Acetyl Chloride
To a stirred solution of phenol (1 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, acetyl chloride (1.05 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford phenyl acetate.
Protocol 3: C-Acetylation of Indole with Acetic Anhydride
A solution of indole (1 equivalent) in a mixture of acetic anhydride and acetic acid is refluxed for 24 hours.[6] After cooling, the solvent is removed in vacuo, and the residue is purified by column chromatography to isolate the acylated indole products.
Visualizing the Chemistry: Workflows and Mechanisms
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow and the fundamental reaction mechanisms.
Caption: A generalized experimental workflow for acylation reactions.
Caption: Comparative mechanisms of N-, O-, and C-acylation reactions.
References
A Comparative Guide to the Synthesis of Benzotriazoles: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of benzotriazoles and their derivatives is of paramount importance due to their broad spectrum of biological activities. This guide provides an objective comparison of conventional and microwave-assisted synthesis methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison: A Quantitative Overview
Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to classical conventional heating methods.[1][2] The primary advantages of microwave chemistry include dramatically reduced reaction times, increased product yields, and often cleaner reaction profiles.[1][3][4][5] This is largely attributed to the direct and efficient heating of reactants and solvents by microwave energy, a process known as volumetric heating.[1][2]
The following table summarizes the quantitative comparison between conventional and microwave-assisted synthesis for a variety of benzotriazole derivatives, clearly illustrating the significant improvements offered by microwave irradiation.
| Compound | Conventional Method | Microwave-Assisted Method |
| Reaction Time | Yield (%) | |
| 5-substituted benzotriazole amides (4a-c) | 4 h | 65-72 |
| 5-chloromethylbenzotriazole (6) | Not specified | 72 |
| Other 5-substituted benzotriazoles (7a-c, 8a) | 5 h 15 min | 23-76 |
| 1-[tolylaminomethyl][1][3][6]benzotriazole (11a) | Not specified | 65 |
| 1-chloromethylbenzotriazole (10) | 6 h | Not specified |
| N-o-tolyl-1H-benzo[d][1][3][6]triazole-5-carboxamide (4a) | 4 h | Not specified |
| 5(o-tolyloxymethyl)[1][3][6]benzotriazole (8a) | 5 h 15 min | 23 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the synthesis of key benzotriazole derivatives using both conventional and microwave-assisted techniques.
Synthesis of Benzotriazole (Conventional Method)
A common laboratory-scale synthesis of benzotriazole involves the reaction of o-phenylenediamine with sodium nitrite in the presence of glacial acetic acid.[7][8]
-
Dissolution: Dissolve o-phenylenediamine (0.1 mol) in a mixture of glacial acetic acid (0.2 mol) and water (30 ml) in a beaker, with gentle warming if necessary.[7]
-
Cooling: Cool the clear solution to 15°C while stirring magnetically.[7]
-
Reaction: Add a solution of sodium nitrite (0.1-1 mol) in water (15 ml) in one portion. The reaction is exothermic, and the temperature will rise.[7]
-
Stirring and Cooling: Continue stirring for 15 minutes, allowing the mixture to cool. Then, thoroughly chill in an ice-water bath for 30 minutes.[7]
-
Isolation and Purification: Collect the product by vacuum filtration and wash with ice-cold water.[7] Recrystallization from boiling water may be performed for further purification.[8]
Synthesis of 1-chloromethylbenzotriazole (10)
Conventional Method (Reflux):
-
In a 50 ml round-bottom flask (RBF), take benzotriazole (2 g, 16.8 mmol) and add 10 ml of DMF.[3][9]
-
Add dichloromethane (6.8 g, 5 ml, 80 mmol) and potassium carbonate (2.31 g, 16.8 mmol) to the flask.[3][9]
-
Reflux the reaction mixture using a heating mantle for 6 hours.[3][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using chloroform as the eluent.[3][9]
-
Once the reaction is complete, precipitate the product by transferring the reaction mixture to a beaker containing 25 ml of ice-cold water.[3][9]
-
Filter the precipitate to obtain the product.[1]
Microwave-Assisted Method:
-
Follow steps 1 and 2 of the conventional method.
-
Place the RBF in a microwave oven and irradiate at 180 W for 4 minutes and 20 seconds.[3][9]
-
Follow steps 5 and 6 of the conventional method for product isolation.[3][9]
Synthesis of N-o-tolyl-1H-benzo[d][1][3][6]triazole-5-carboxamide (4a)
Conventional Method (Reflux):
-
Mix benzotriazole-5-carbonyl chloride (1 g, 5.50 mmol) with 5 ml of benzene.[3][9]
-
To this mixture, add an equimolar proportion of o-toluidine in 10 ml of benzene.[3][9]
-
After completion, add 10% hydrochloric acid to the reaction mixture to remove excess o-toluidine as its hydrochloride salt.[3][9]
-
Wash the benzene layer with water and pass it through anhydrous sodium sulphate.[9]
Microwave-Assisted Method:
-
Follow steps 1 and 2 of the conventional method.
-
Irradiate the reaction mixture in a microwave oven at 180 W for 4 minutes and 30 seconds.[3][9]
-
Follow steps 4 and 5 of the conventional method for workup.[3][9]
Synthesis of 5(o-tolyloxymethyl)[1][3][6]benzotriazole (8a)
Conventional Method (Reflux):
-
Mix 5-chloromethylbenzotriazole (0.3 g, 1.79 mmol), o-cresol (1 ml, 1.04 g, 10.8 mmol), and potassium carbonate (0.248 g, 1.8 mmol).[3]
-
Reflux the mixture for 5 hours and 15 minutes.[3]
-
After completion, add a 10% aqueous solution of NaOH to remove excess o-cresol.[3]
-
The product is obtained as a light brown amorphous powder by filtration and recrystallization from toluene.[3][6]
Microwave-Assisted Method:
-
Follow step 1 of the conventional method.
-
Irradiate the mixture in a microwave oven at 300 W for 6 minutes and 10 seconds.[3]
-
Follow steps 3 and 4 of the conventional method for workup and purification.[3]
Visualizing the Workflow and Logical Relationships
To better understand the procedural differences and the underlying factors influencing the synthesis of benzotriazoles, the following diagrams have been generated.
Caption: A comparative workflow of conventional and microwave-assisted synthesis of benzotriazoles.
Caption: Logical relationship between synthesis method and key performance outcomes.
Conclusion
The data and experimental protocols presented unequivocally demonstrate the superiority of microwave-assisted synthesis for the preparation of benzotriazole derivatives. The significant reduction in reaction times and the general improvement in product yields make it an attractive methodology for accelerating drug discovery and development processes.[3][4][6] As a green chemistry approach, microwave synthesis also offers the benefits of reduced energy consumption and potentially less solvent usage, aligning with the growing demand for sustainable scientific practices.[2][10] While conventional methods remain viable, the adoption of microwave technology can provide a substantial competitive advantage in the rapid and efficient production of novel benzotriazole-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 3. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ijariie.com [ijariie.com]
- 8. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 1-(1H-1,2,3-benzotriazol-1-yl)acetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for assessing the purity of synthesized 1-(1H-1,2,3-benzotriazol-1-yl)acetone. It includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate techniques for their specific needs.
Introduction to this compound and the Importance of Purity
This compound is a versatile organic compound utilized as a corrosion inhibitor and a UV stabilizer.[1] In pharmaceutical research and drug development, it can serve as a key intermediate in the synthesis of more complex molecules. The purity of this compound is of paramount importance as impurities can adversely affect its efficacy, stability, and safety in its various applications. For instance, in drug development, even trace impurities can lead to undesirable side effects or alter the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential to accurately determine the purity of synthesized this compound.
Comparison of Purity Assessment Methods
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on factors such as the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range Detected |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantitative determination of the main compound and impurities. | High resolution, sensitivity, and reproducibility. Suitable for non-volatile and thermally labile compounds. | Requires method development and validation. Matrix effects can influence accuracy. | 95-100% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Identification and quantification of volatile impurities. | High sensitivity and specificity for volatile and semi-volatile compounds. Provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds. | 98-100% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Structural elucidation and quantification of the main compound and impurities with distinct NMR signals. | Provides detailed structural information. Can be used for quantitative analysis (qNMR) without a reference standard of the impurity. | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret. | 90-100% |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the sample. Can detect impurities with unique IR absorption bands. | Fast and non-destructive. Provides information about the chemical bonds present. | Primarily a qualitative technique. Limited sensitivity for detecting trace impurities. | Qualitative |
| Differential Scanning Calorimetry (DSC) | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. | Determination of the melting point and enthalpy of fusion, which can be used to calculate purity based on the van't Hoff equation. | Provides a measure of the total mole fraction of impurities. Requires a small amount of sample. | Only applicable to crystalline solids with a sharp melting point. Does not identify individual impurities. | 98.5-100% |
| Melting Point Analysis | Determination of the temperature range over which a solid turns into a liquid. | A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. | Simple and inexpensive. | Not a quantitative method. Can be subjective. | Qualitative |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for benzotriazole derivatives and can be adapted for this compound.[2][3][4]
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A starting condition of 30% acetonitrile, increasing to 90% over 20 minutes, can be a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 254 nm or 280 nm).
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[2]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of about 1 mg/mL.
-
Analysis: Identify impurities based on their mass spectra and retention times. Purity is estimated by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. The presence of unexpected signals may indicate impurities. Integration of the signals can be used for quantification if the structures of the impurities are known.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. Additional signals suggest the presence of impurities.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Expected ¹H NMR signals for this compound (in CDCl₃, approximate chemical shifts):
-
Aromatic protons: δ 7.3-8.1 ppm (multiplets, 4H)
-
Methylene protons (-CH₂-): δ 5.5-5.7 ppm (singlet, 2H)
-
Methyl protons (-CH₃): δ 2.3-2.5 ppm (singlet, 3H)
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.
-
Analysis: Compare the obtained spectrum with a reference spectrum if available. The presence of unexpected absorption bands may indicate impurities.
Expected characteristic FTIR peaks for this compound:
-
C=O stretch (ketone): ~1720-1740 cm⁻¹
-
C=N and C=C stretching (benzotriazole ring): ~1450-1620 cm⁻¹
-
C-H stretching (aromatic and aliphatic): ~2900-3100 cm⁻¹
-
N=N stretching (triazole ring): ~1200-1300 cm⁻¹[5]
Differential Scanning Calorimetry (DSC)
-
Instrumentation: DSC instrument.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan and hermetically seal it.
-
Temperature Program: Heat the sample at a constant rate (e.g., 2-10 °C/min) through its melting range.
-
Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which is typically performed by the instrument's software.
Visualization of Experimental Workflows
Purity Assessment Workflow
Caption: Workflow for comprehensive purity assessment.
Comparison with Alternative Compounds
This compound is primarily used as a corrosion inhibitor and UV stabilizer. For a comprehensive evaluation, it is useful to compare its purity assessment with that of alternative compounds used for similar purposes.
Alternatives as Corrosion Inhibitors
Tolyltriazole (a mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole) is a widely used alternative to benzotriazole derivatives as a corrosion inhibitor.[6]
| Compound | Primary Purity Assessment Method | Key Considerations |
| This compound | HPLC-UV | Good for quantifying the main component and non-volatile impurities. |
| Tolyltriazole | GC-MS | Effective for separating and quantifying the isomeric mixture and other volatile impurities.[7] |
Alternatives as UV Stabilizers
Benzophenones and Hindered Amine Light Stabilizers (HALS) are common classes of UV stabilizers that can be considered as alternatives.[8]
| Compound Class | Primary Purity Assessment Method | Key Considerations |
| This compound | HPLC-UV | Suitable for this benzotriazole-based UV stabilizer. |
| Benzophenones (e.g., Oxybenzone) | HPLC-UV, GC-MS | Both techniques are effective for purity analysis. |
| Hindered Amine Light Stabilizers (HALS) | HPLC-MS, GC-MS | Due to their diverse structures, a combination of techniques is often necessary for comprehensive purity assessment. |
Logical Relationship for Method Selection
The selection of an appropriate purity assessment method is a critical decision in the analytical workflow. The following diagram illustrates the logical considerations for choosing the most suitable technique(s).
Caption: Decision tree for selecting purity analysis methods.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While HPLC is a robust primary technique for quantitative analysis, complementary methods such as GC-MS, NMR, FTIR, and DSC provide a more complete purity profile by identifying volatile impurities, confirming the chemical structure, and assessing the crystalline purity. The choice of methodology should be guided by the specific requirements of the research or application, taking into account the expected impurities and the desired level of analytical detail. This guide provides the necessary framework for researchers to make informed decisions and implement appropriate quality control measures.
References
Safety Operating Guide
Proper Disposal of 1-(1H-1,2,3-Benzotriazol-1-yl)acetone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed protocol for the safe disposal of 1-(1H-1,2,3-Benzotriazol-1-yl)acetone, a compound utilized in organic synthesis and as a UV stabilizer.[1] The following procedures are based on the hazardous properties of the parent compound, 1,2,3-Benzotriazole, due to the limited availability of a specific Safety Data Sheet (SDS) for the acetone derivative. It is imperative to handle this compound as hazardous waste and in accordance with all local, regional, national, and international regulations.[2]
Hazard Profile and Safety Summary
This compound should be handled with caution. The parent compound, 1,2,3-Benzotriazole, is classified as harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects.[3][4][5]
| Hazard Classification (based on 1,2,3-Benzotriazole) | GHS Pictograms | Signal Word | Hazard Statements |
| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[4][5] |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[5] |
| Hazardous to the aquatic environment, long-term hazard (Category 2) | GHS09 | Warning | H411: Toxic to aquatic life with long lasting effects.[4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated items like weighing paper or absorbent pads, in a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated hazardous waste container for organic solvents.
-
Do not mix with incompatible waste streams.
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., acetone).
-
Collect the rinsate as hazardous liquid waste.
-
The triple-rinsed container can then be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
3. Waste Labeling:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant," "Environmentally Hazardous")
-
The date of accumulation.
-
4. Storage of Waste:
-
Store the hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
5. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[2][6] This is to prevent environmental contamination, as the parent compound is toxic to aquatic life.[3][4]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
